molecular formula C6H3Cl2F2N B1623138 2-Chloro-5-(chlorodifluoromethyl)pyridine CAS No. 71701-84-3

2-Chloro-5-(chlorodifluoromethyl)pyridine

Cat. No.: B1623138
CAS No.: 71701-84-3
M. Wt: 197.99 g/mol
InChI Key: WXQQAFKXPWZPKW-UHFFFAOYSA-N
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Description

2-Chloro-5-(chlorodifluoromethyl)pyridine (CAS 71701-84-3) is a halogenated pyridine derivative of significant interest in industrial organic synthesis, particularly as a versatile chemical intermediate. Its molecular formula is C6H3Cl2F2N . This compound is primarily recognized for its role in the development of active ingredients in the agrochemical and pharmaceutical industries. A prominent research application involves its use as a precursor in the synthesis of trifluoromethylpyridine (TFMP) derivatives . These derivatives are critically important in modern crop protection, as the trifluoromethyl group is a key motif found in numerous commercial herbicides and fungicides . The synthetic utility of this compound is demonstrated in patented processes where it serves as an intermediate in the preparation of compounds such as 3-chloro-2-fluoro-5-(chlorodifluoromethyl)pyridine and other fluorinated pyridines . These processes often involve halogen exchange reactions using catalysts like iron chloride (FeCl3) under controlled pressure and temperature to achieve the desired fluorinated products . The biological activity of the resulting TFMP-containing molecules is attributed to the unique physicochemical properties imparted by the fluorine atoms, including metabolic stability and strong electron-withdrawing effects . This makes 2-Chloro-5-(chlorodifluoromethyl)pyridine a valuable building block for researchers developing new agrochemicals and pharmaceuticals. This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-[chloro(difluoro)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl2F2N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQQAFKXPWZPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407344
Record name 2-Chloro-5-[chloro(difluoro)methyl]pyridine
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Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71701-84-3
Record name 2-Chloro-5-[chloro(difluoro)methyl]pyridine
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Record name 2-chloro-5-(chlorodifluoromethyl)pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(halomethyl)pyridines: A Focus on the Core Intermediate 2-Chloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-chloro-5-(halomethyl)pyridines, a critical class of intermediates in the agrochemical and pharmaceutical industries. Due to a significant lack of public domain data for 2-Chloro-5-(chlorodifluoromethyl)pyridine, this document will center on its extensively studied and commercially significant analog, 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) . By providing a detailed analysis of 2,5-CTF, supplemented with comparative data from related compounds, this guide offers researchers, chemists, and drug development professionals the foundational knowledge required to explore this vital chemical space.

Introduction and Strategic Overview

The introduction of a halogenated methyl group, particularly a trifluoromethyl (-CF3) group, onto a pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. The -CF3 group is a powerful modulator of a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity. 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) has emerged as a pivotal building block, enabling the synthesis of numerous high-value commercial products.

While the target molecule of this guide, 2-Chloro-5-(chlorodifluoromethyl)pyridine, is structurally similar, there is a notable absence of experimental and application data in peer-reviewed literature and chemical databases[1]. This guide, therefore, adopts a field-proven strategy: we will thoroughly dissect the known, data-rich compound (2,5-CTF) to establish a robust scientific baseline. This allows us, as scientists, to make informed, experience-based hypotheses about the properties and potential of lesser-known analogs like 2-chloro-5-(chlorodifluoromethyl)pyridine.

Physicochemical and Spectroscopic Profile

A compound's behavior in a biological or reaction system is dictated by its physical and chemical properties. The data for 2,5-CTF provides a critical reference point.

Chemical Identity and Properties

The fundamental identifiers and properties of 2-Chloro-5-(trifluoromethyl)pyridine and its related analogs are summarized below.

Property2-Chloro-5-(trifluoromethyl)pyridine2-Chloro-5-(difluoromethyl)pyridine2-Chloro-5-(chlorodifluoromethyl)pyridine
CAS Number 52334-81-3[2][3]71701-99-0Not Available
Molecular Formula C₆H₃ClF₃N[2][3]C₆H₄ClF₂NC₆H₃Cl₂F₂N[1]
Molecular Weight 181.54 g/mol [3][4]163.55 g/mol 197.96 g/mol (Monoisotopic)[1]
Physical Form White to yellow crystalline low-melting solid[4][5]LiquidNot Available
Melting Point 32-34 °C[3][5]Not AvailableNot Available
Boiling Point 152 °C[4][5]Not AvailableNot Available
Density 1.417 g/mL at 25 °C[3][5]1.368 g/mL at 25 °CNot Available
Predicted XlogP 2.7[2]Not Available2.9[1]
Refractive Index Not Availablen20/D 1.492Not Available

Causality Insight: The transition from a solid (2,5-CTF) to a liquid (2-Chloro-5-(difluoromethyl)pyridine) highlights the impact of the side-chain halogenation on intermolecular forces. The highly symmetrical and electron-dense -CF3 group in 2,5-CTF likely promotes more efficient crystal lattice packing compared to the less symmetrical -CHF2 group. It can be hypothesized that 2-Chloro-5-(chlorodifluoromethyl)pyridine, with its increased molecular weight and polarity from the additional chlorine, might also be a low-melting solid or a high-boiling liquid.

Spectroscopic Characterization (¹H NMR)

The ¹H NMR spectrum is a fundamental tool for structural verification. For 2-Chloro-5-(trifluoromethyl)pyridine, the aromatic protons present a distinct splitting pattern that confirms the substitution pattern on the pyridine ring.

¹H NMR Data for 2-Chloro-5-(trifluoromethyl)pyridine: [6]

  • δ 8.69 ppm: Singlet (or narrow doublet), 1H (Proton at C6, adjacent to the nitrogen)

  • δ 7.90 ppm: Doublet of doublets, 1H (Proton at C4)

  • δ 7.50 ppm: Doublet, 1H (Proton at C3)

Expertise & Experience: The downfield shift of the proton at C6 is characteristic of protons alpha to the ring nitrogen in pyridines. The coupling patterns between the protons at C3 and C4 are consistent with their ortho relationship. The lack of proton-fluorine coupling in the ¹H NMR is expected, as three-bond (³J H-F) coupling is often small, and four-bond coupling from the -CF3 group is negligible. For the hypothetical 2-Chloro-5-(chlorodifluoromethyl)pyridine, one would expect a similar pattern for the aromatic protons, although slight shifts would occur due to the different electronic nature of the -CClF2 group.

Synthesis and Reaction Mechanisms

The synthesis of 2,5-CTF is a well-established industrial process, typically starting from 3-picoline (3-methylpyridine). This multi-step synthesis provides a logical and validated template for the potential synthesis of other 2-chloro-5-(halomethyl)pyridines.

Generalized Synthesis Pathway

The most common industrial route involves two key transformations: chlorination of the pyridine ring at the 2-position and halogenation of the methyl group at the 5-position.

Synthesis_Pathway cluster_0 Core Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine Picoline 3-Picoline Intermediate1 2-Chloro-5-methylpyridine Picoline->Intermediate1 Ring Chlorination Intermediate2 2-Chloro-5-(trichloromethyl)pyridine Intermediate1->Intermediate2 Side-Chain Chlorination FinalProduct 2-Chloro-5-(trifluoromethyl)pyridine Intermediate2->FinalProduct Halogen Exchange (Fluorination)

Caption: Generalized synthesis workflow for 2,5-CTF.

Detailed Synthesis Protocol (Exemplary)

The following protocol is a synthesized representation of common methodologies described in the literature[5][7].

Step 1: Side-Chain Chlorination

  • Objective: Convert 2-chloro-5-methylpyridine to 2-chloro-5-(trichloromethyl)pyridine.

  • Rationale: This step creates the CCl₃ precursor necessary for the subsequent halogen exchange reaction. This radical chlorination is typically initiated by UV light or a chemical initiator.

  • Procedure: a. Charge a suitable reactor with 2-chloro-5-methylpyridine, optionally in an inert solvent like carbon tetrachloride. b. Heat the mixture to reflux (e.g., 60-80 °C). c. Introduce chlorine gas (Cl₂) subsurface while irradiating the reactor with a UV lamp. d. Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved. e. Upon completion, sparge the system with nitrogen to remove excess chlorine and HCl. The crude product is often used directly in the next step.

Step 2: Halogen Exchange Fluorination

  • Objective: Convert the trichloromethyl group to a trifluoromethyl group.

  • Rationale: This is a nucleophilic substitution reaction (a Swarts reaction). Anhydrous hydrogen fluoride (HF) is a common and cost-effective fluorine source, often used with a catalyst.

  • Procedure: a. In a pressure reactor suitable for handling HF, charge the crude 2-chloro-5-(trichloromethyl)pyridine. b. Add a fluorination catalyst, such as an antimony pentachloride (SbCl₅). c. Seal the reactor and carefully introduce anhydrous HF. d. Heat the reaction mixture under pressure (e.g., 100-150 °C) for several hours. e. Monitor the reaction by GC. f. After completion, the reaction mixture is carefully neutralized and purified, typically by fractional distillation, to yield pure 2-Chloro-5-(trifluoromethyl)pyridine.

Trustworthiness & Self-Validation: Each step in this synthesis must be monitored by an appropriate analytical method (e.g., GC, NMR) to validate the conversion and purity of intermediates. This ensures that the feed for the subsequent step is of known quality, which is critical for reproducibility and final product purity. For the synthesis of 2-Chloro-5-(chlorodifluoromethyl)pyridine , a similar pathway could be envisioned, but the fluorination step would require precise control of stoichiometry and conditions to achieve partial halogen exchange, which can be a significant chemical challenge.

Core Applications and Field Insights

2,5-CTF is not typically an end-product but rather a high-value intermediate. Its utility stems from the two reactive sites: the chlorine atom on the pyridine ring and the trifluoromethyl-activated ring system.

Applications cluster_ag Agrochemicals cluster_pharma Pharmaceuticals CTF 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) Herbicide Herbicides (e.g., Fluazifop-P-butyl) CTF->Herbicide Nucleophilic Aromatic Substitution (SNAr) Fungicide Fungicides CTF->Fungicide SNAr PharmaInt Active Pharmaceutical Ingredient (API) Scaffolds CTF->PharmaInt SNAr / Cross-Coupling

Caption: Major application pathways for 2,5-CTF.

Agrochemicals
  • Herbicides: 2,5-CTF is a key intermediate in the production of aryloxyphenoxypropionate "fop" herbicides, such as Fluazifop-P-butyl[8]. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine at the C2 position is displaced by the oxygen of a phenol derivative. The electron-withdrawing -CF3 group strongly activates the ring towards this type of substitution.

  • Fungicides: The scaffold is also used in developing novel fungicides. The unique electronic properties imparted by the chloro and trifluoromethyl groups are crucial for tuning the biological activity and spectrum of the final product.

Pharmaceuticals

The 2-chloro-5-(trifluoromethyl)pyridine moiety is a privileged scaffold in drug discovery. It can be used to synthesize a variety of more complex molecules that serve as active pharmaceutical ingredients (APIs)[7][8]. The chlorine atom can be readily displaced by various nucleophiles (O, N, S) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

Expertise & Experience: The choice of a -CF3, -CHF2, or -CClF2 group is a deliberate one made by medicinal chemists. The -CF3 group is a strong electron-withdrawing group and a weak hydrogen bond acceptor. The -CHF2 group is less electron-withdrawing but introduces a potential hydrogen bond donor (the H atom). The hypothetical -CClF2 group would have intermediate electron-withdrawing strength but would be sterically larger. A researcher developing a new API might synthesize all three analogs to fine-tune the molecule's electronic profile, lipophilicity, and metabolic stability in a process known as "fluorine scanning."

Safety, Handling, and Toxicology

Working with halogenated pyridines requires strict adherence to safety protocols. The data for 2,5-CTF serves as a robust guideline.

Hazard Identification and PPE

GHS Classification for 2-Chloro-5-(trifluoromethyl)pyridine:

  • Pictogram: GHS07 (Exclamation Mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed[8].

    • H315: Causes skin irritation[3].

    • H319: Causes serious eye irritation[3].

    • H332: Harmful if inhaled[8].

    • H335: May cause respiratory irritation[3].

  • Target Organs: Central Nervous System, Liver, Respiratory system[3][8].

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, or apron.

  • Respiratory Protection: Use only in a well-ventilated area or with a certified respirator (e.g., NIOSH N95 dust mask or an air-purifying respirator with organic vapor cartridges) if dust or vapors are generated[3][9].

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling[8]. Keep away from heat, sparks, and open flames[8].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is noted as being light-sensitive, so storage in an amber bottle is recommended[9]. Keep refrigerated (e.g., 2-8°C) for long-term stability.

Trustworthiness: The safety protocols are a self-validating system. Adherence to these guidelines, derived from official Safety Data Sheets (SDS), minimizes exposure and risk. Any deviation increases the potential for harmful health effects. Given the structural similarity, it is prudent to handle 2-Chloro-5-(chlorodifluoromethyl)pyridine with at least the same level of caution until specific toxicological data becomes available.

Conclusion and Future Directions

2-Chloro-5-(trifluoromethyl)pyridine is a well-characterized, industrially vital intermediate with a robust profile of chemical properties, a defined synthesis pathway, and broad applications. It serves as an essential scientific benchmark for understanding the broader class of 2-chloro-5-(halomethyl)pyridines.

The conspicuous absence of data for 2-Chloro-5-(chlorodifluoromethyl)pyridine presents an opportunity for foundational research. Scientists and researchers are encouraged to:

  • Develop and publish a reliable synthesis for this compound.

  • Characterize its full physicochemical and spectroscopic properties.

  • Evaluate its potential as an intermediate in new agrochemicals and pharmaceuticals, comparing its performance directly against the established 2,5-CTF.

This guide provides the necessary context and validated protocols from a closely related system to empower and accelerate such research endeavors.

References

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • CP Lab Safety. 2-Chloro-5-(trifluoromethyl)pyridine, 100g. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]

  • PubChemLite. 2-chloro-5-(chlorodifluoromethyl)pyridine (C6H3Cl2F2N). [Link]

  • Google Patents.
  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Google Patents. EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
  • Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018). [Link]

Sources

2-Chloro-5-(chlorodifluoromethyl)pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(chlorodifluoromethyl)pyridine

Introduction

2-Chloro-5-(chlorodifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the development of advanced agrochemicals and pharmaceuticals. The unique electronic properties conferred by the chlorodifluoromethyl (-CF2Cl) group can enhance the biological activity, metabolic stability, and bioavailability of parent molecules. This guide provides a comprehensive overview of the logical and field-proven synthetic pathways to this important building block, designed for researchers and professionals in chemical synthesis and drug development.

The synthesis is strategically approached as a two-stage process. The first stage focuses on the robust construction of the key intermediate, 2-chloro-5-(trichloromethyl)pyridine, from readily available starting materials. The second, more nuanced stage, details the selective halogen exchange (HALEX) reaction to convert the trichloromethyl group into the desired chlorodifluoromethyl moiety. This document elucidates the causality behind experimental choices, provides validated protocols, and is grounded in authoritative references.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-5-(trichloromethyl)pyridine

The most reliable and scalable approach to synthesizing 2-chloro-5-(trichloromethyl)pyridine begins with 3-methylpyridine (β-picoline). The strategy involves a multi-step sequence designed to control the regioselectivity of chlorination on both the pyridine ring and the methyl side chain.

Causality and Strategic Choices in the Synthesis Pathway

Direct chlorination of 3-methylpyridine is often unselective, leading to a mixture of ring and side-chain chlorinated products that are difficult to separate[1]. To overcome this, a more controlled pathway is employed:

  • N-Oxidation: The initial step involves the oxidation of the pyridine nitrogen. This serves a critical dual purpose: it deactivates the pyridine ring towards electrophilic substitution, preventing unwanted polychlorination on the ring, and it electronically directs subsequent chlorination to the C2 and C6 positions.

  • Ring Chlorination: The pyridine N-oxide is then chlorinated. The N-oxide group activates the C2 position, allowing for regioselective chlorination to introduce the chlorine atom at the desired location, yielding 2-chloro-5-methylpyridine.

  • Side-Chain Chlorination: With the ring structure established, the final step is the exhaustive chlorination of the methyl group. This is typically a free-radical reaction, initiated by UV light or a chemical initiator, which replaces all three hydrogen atoms with chlorine to form the trichloromethyl group.

This sequence ensures high regioselectivity and provides a reliable route to the key intermediate.

Visualizing the Pathway to the Intermediate

Synthesis of 2-chloro-5-(trichloromethyl)pyridine Start 3-Methylpyridine (β-Picoline) N_Oxide N-Oxy-3-methylpyridine Start->N_Oxide H₂O₂, Acetic Acid CMP 2-Chloro-5-methylpyridine N_Oxide->CMP Benzoyl Chloride Target_Intermediate 2-Chloro-5- (trichloromethyl)pyridine CMP->Target_Intermediate Cl₂, Initiator/UV

Caption: Synthesis route from 3-Methylpyridine to the key intermediate.

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

This protocol is a synthesized representation based on established methodologies[2][3].

Step 1: Synthesis of N-Oxy-3-methylpyridine [3]

  • To a 500 mL four-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 3-methylpyridine (0.5 mol) and glacial acetic acid (120 mL).

  • Begin stirring and heat the mixture to 75°C.

  • Slowly add 60% hydrogen peroxide (0.75 mol) dropwise over 45 minutes, maintaining the temperature at 75°C.

  • After the addition is complete, maintain the reaction at this temperature for 24 hours.

  • After the reaction, remove excess acetic acid and water via vacuum distillation.

  • Cool the residue and neutralize to a weakly alkaline pH with a 35% sodium hydroxide solution.

  • Extract the product with chloroform and dry the organic phase over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield N-Oxy-3-methylpyridine.

Step 2: Synthesis of 2-Chloro-5-methylpyridine [3]

  • In a suitable reaction vessel, dissolve the N-Oxy-3-methylpyridine from the previous step.

  • Perform an oriented chlorination using a chlorinating agent such as benzoyl chloride. This reaction typically proceeds at elevated temperatures.

  • The reaction mixture will contain the desired 2-chloro-5-methylpyridine along with its isomer, 2-chloro-3-methylpyridine. For many industrial applications, this mixture can be used directly in the next step without separation[4].

Step 3: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine [3]

  • Charge a reactor suitable for photochemical or radical reactions with the 2-chloro-5-methylpyridine (or the isomeric mixture).

  • Introduce a radical initiator, such as methyl ethyl ketone peroxide (MEKP), typically at a loading of around 5% by weight of the starting material.

  • Introduce chlorine gas (Cl₂) into the reaction mixture while stirring vigorously. The reaction is often performed at an elevated temperature (e.g., 100-120°C) and may be facilitated by UV irradiation.

  • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed (typically 20-24 hours).

  • Upon completion, the crude product, 2-chloro-5-(trichloromethyl)pyridine, is obtained and can be purified by vacuum distillation.

Parameter Step 1: N-Oxidation Step 2: Ring Chlorination Step 3: Side-Chain Chlorination
Starting Material 3-MethylpyridineN-Oxy-3-methylpyridine2-Chloro-5-methylpyridine
Key Reagents H₂O₂, Acetic AcidBenzoyl ChlorideCl₂, Radical Initiator (e.g., MEKP)
Temperature 75°CElevated100-120°C
Reaction Time ~24 hoursVaries~20-24 hours
Typical Yield HighGood (Isomeric Mixture)Good to High

Part 2: Selective Fluorination to 2-Chloro-5-(chlorodifluoromethyl)pyridine

The conversion of the trichloromethyl group to a chlorodifluoromethyl group is a halogen exchange (HALEX) reaction. The primary challenge is achieving partial, selective fluorination rather than the exhaustive fluorination that leads to the trifluoromethyl (-CF₃) group.

Causality and Strategic Choices in Selective Fluorination

The reaction proceeds by the stepwise substitution of chlorine atoms with fluorine. The formation of the desired -CF₂Cl product is an intermediate step on the way to the -CF₃ product. Therefore, controlling the reaction to favor this intermediate is paramount.

  • Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is the most common industrial fluorinating agent. Other reagents like potassium fluoride (KF) can also be used, often with a phase-transfer catalyst[4].

  • Catalysis: The reaction is typically catalyzed by a Lewis acid. Metal halides such as ferric chloride (FeCl₃), ferric fluoride (FeF₃), or antimony pentachloride (SbCl₅) are effective catalysts for this transformation[5][6]. The catalyst facilitates the polarization of the C-Cl bond, making it more susceptible to nucleophilic attack by the fluoride ion.

  • Controlling Selectivity: Achieving the desired product hinges on carefully managing the reaction conditions to halt the fluorination at the difluoro stage. Patents on related processes indicate that the product distribution is highly sensitive to several factors[5][6][7]:

    • Temperature and Pressure: Higher temperatures and pressures generally favor more complete fluorination. Operating at milder conditions can help isolate the intermediate.

    • Stoichiometry of HF: Using a stoichiometric or slightly sub-stoichiometric amount of the fluorinating agent relative to the two chlorine atoms to be replaced is crucial. A large excess of HF will drive the reaction to the trifluoromethyl product.

    • Catalyst Concentration: The amount of catalyst can influence the reaction rate and selectivity.

    • Reaction Time: Shorter reaction times can favor the formation of partially fluorinated products.

Visualizing the Selective Halogen Exchange

Selective Fluorination Start 2-Chloro-5- (trichloromethyl)pyridine (-CCl₃) Intermediate1 2-Chloro-5- (dichlorofluoromethyl)pyridine (-CFCl₂) Start->Intermediate1 +HF, -HCl Target 2-Chloro-5- (chlorodifluoromethyl)pyridine (-CF₂Cl) Intermediate1->Target +HF, -HCl End_Product 2-Chloro-5- (trifluoromethyl)pyridine (-CF₃) Target->End_Product +HF, -HCl (Excess HF/Harsh Conditions)

Caption: Stepwise fluorination of the trichloromethyl group.

Plausible Experimental Protocol: Selective Fluorination

This protocol is a conceptualized procedure based on conditions described for similar HALEX reactions in the patent literature[5][6]. Note: This reaction involves anhydrous HF and should only be performed by trained professionals in a specialized, pressure-rated, corrosion-resistant reactor (e.g., Hastelloy) with appropriate safety measures.

  • Charge a pressure reactor with 2-chloro-5-(trichloromethyl)pyridine (1.0 mol) and a catalytic amount of anhydrous ferric chloride (FeCl₃, e.g., 5 mol%).

  • Seal the reactor and evacuate to remove air and moisture.

  • Cool the reactor and introduce anhydrous hydrogen fluoride (HF). For selectivity, a controlled amount (e.g., 2.0-2.5 mol) should be added.

  • Gradually heat the stirred reaction mixture to a moderate temperature (e.g., 100-150°C). The pressure will increase due to the vapor pressure of HF and the generation of HCl gas. Maintain the reaction within the safe operating limits of the reactor.

  • Monitor the reaction progress by taking samples (using appropriate safe sampling techniques) and analyzing them by GC-MS to observe the distribution of -CCl₃, -CFCl₂, -CF₂Cl, and -CF₃ species.

  • Once the optimal conversion to the -CF₂Cl product is achieved, terminate the reaction by cooling the vessel.

  • Carefully vent the excess pressure of HCl and HF through a suitable scrubbing system (e.g., a caustic scrubber).

  • The crude product can then be isolated and purified, typically by fractional vacuum distillation, to separate the desired 2-chloro-5-(chlorodifluoromethyl)pyridine from the starting material and other fluorinated byproducts.

Factor Influence on Selectivity towards -CF₂Cl
Temperature Lower temperatures favor partial fluorination.
Pressure Lower to moderate pressures are preferred.
HF Stoichiometry Crucial. A large excess drives the reaction to -CF₃.
Reaction Time Must be optimized to maximize intermediate formation.
Catalyst Type and concentration affect reaction rate and efficiency.

Conclusion

The synthesis of 2-Chloro-5-(chlorodifluoromethyl)pyridine is a technically demanding but achievable process for skilled chemists. The most viable pathway relies on the controlled, multi-step synthesis of the key intermediate, 2-chloro-5-(trichloromethyl)pyridine, from 3-methylpyridine to ensure high regioselectivity. The subsequent selective halogen exchange reaction is the most critical step, where precise control over reaction parameters such as temperature, pressure, and stoichiometry of the fluorinating agent is essential to maximize the yield of the desired chlorodifluoromethyl product and minimize over-fluorination. The protocols and principles outlined in this guide provide a solid foundation for the successful development and execution of this synthesis.

References

  • Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]

  • Dissertation on the research of 2-chloro-5-(trifluoromethyl)pyridine synthesis. Available at: [Link]

  • CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine. Google Patents.
  • Huang Guorong. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Available at: [Link]

  • EP0009212A1 - Process for producing 2-chloro-5-trichloromethylpyridine. Google Patents.
  • CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine. Google Patents.
  • Umemoto, T., & Ishihara, S. (2006). Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Derivatives. Organic Letters. Available at: [Link]

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
  • O'Doherty, G. A. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available at: [Link]

  • EP0110690A1 - Preparation of (trifluoromethyl)pyridines. Google Patents.
  • US4650875A - Preparation of (trifluoromethyl)pyridines. Google Patents.
  • US4958025A - Preparation of 2-chloro-5-chloromethylpyridine. Google Patents.
  • EP0183228A2 - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. Google Patents.
  • CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.

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2-Chloro-5-(chlorodifluoromethyl)pyridine: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Chloro-5-(chlorodifluoromethyl)pyridine , a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals.

Executive Summary

2-Chloro-5-(chlorodifluoromethyl)pyridine (CAS: 71701-84-3) is a specialized halogenated pyridine derivative. It serves as a pivotal "gateway" intermediate in the industrial production of trifluoromethylated pyridines, most notably 2-chloro-5-(trifluoromethyl)pyridine (CTF), which is a key building block for blockbuster herbicides like Fluazifop-butyl and insecticides such as Sulfoxaflor.

This guide details the nomenclature, synthesis pathways, and reactivity profile of this compound, distinguishing it from its upstream precursor (trichloromethyl analog) and downstream product (trifluoromethyl analog).

Part 1: Nomenclature and Chemical Identity[1]

Precise identification is required to avoid confusion with the fully fluorinated analog.

FeatureSpecification
IUPAC Name 2-Chloro-5-(chlorodifluoromethyl)pyridine
Alternative Names 2-Chloro-5-[chloro(difluoro)methyl]pyridine; 2,5-CClF2-Pyridine
CAS Registry Number 71701-84-3
Molecular Formula C₆H₃Cl₂F₂N
Molecular Weight 197.99 g/mol
SMILES FC(F)(Cl)c1ccc(Cl)nc1
Structure Description A pyridine ring substituted at position 2 with a chlorine atom and at position 5 with a chlorodifluoromethyl group (-CF₂Cl).[1][2][3][4][5][6][7][8][9][10][11]
Structural Significance

The -CF₂Cl moiety is electronically unique. It is a strong electron-withdrawing group (EWG), similar to -CF₃, but the presence of the chlorine atom renders the carbon center slightly more susceptible to radical attack or metal-halogen exchange compared to the inert -CF₃ group. This makes it a valuable handle for late-stage functionalization in medicinal chemistry structure-activity relationship (SAR) studies.

Part 2: Synthesis and Production Pathways

The industrial synthesis of 2-chloro-5-(chlorodifluoromethyl)pyridine is typically achieved via Halogen Exchange (Halex) reactions. It is the penultimate species formed during the fluorination of trichloromethyl-pyridines.

Core Synthetic Workflow

The production line generally starts from 3-picoline (3-methylpyridine).

  • Side-chain & Nuclear Chlorination : 3-picoline is chlorinated (radical and electrophilic) to form 2-chloro-5-(trichloromethyl)pyridine .

  • Fluorination (The Swarts Reaction) : The trichloromethyl precursor is treated with a fluorinating agent (HF or SbF₃/SbCl₅). The reaction proceeds stepwise:

    • 
       (Target Compound )
      
    • 
       (Final Product)
      

Isolating the chlorodifluoromethyl variant requires precise control of stoichiometry and temperature, as the reaction naturally drives toward the thermodynamically stable trifluoromethyl product.

Experimental Protocol: Isolation via Controlled Fluorination

Note: This protocol describes a generic optimization for isolating the intermediate.

Reagents: 2-Chloro-5-(trichloromethyl)pyridine (1.0 eq), Anhydrous HF (excess), SbCl₅ (catalyst). Conditions: Autoclave, 120–140°C, 3–5 hours.

  • Setup : Charge the autoclave with 2-chloro-5-(trichloromethyl)pyridine and catalyst.

  • Fluorination : Introduce anhydrous HF. Heat to 130°C.

  • Monitoring : Monitor pressure evolution. The formation of

    
     is indicated by a specific pressure plateau before the final conversion to 
    
    
    
    .
  • Quenching : Vent HF (scrubber). Neutralize residue with cold

    
     solution.
    
  • Purification : Fractional distillation. The boiling point differences allow separation:

    • 
       analog bp: ~152°C
      
    • 
       analog bp: ~175–185°C (estimated)
      
    • 
       analog bp: >200°C
      
Synthesis Pathway Diagram[10]

SynthesisPathway cluster_halex Halogen Exchange (Halex) Progression Picoline 3-Picoline (Starting Material) Trichloro 2-Chloro-5-(trichloromethyl)pyridine (Precursor) Picoline->Trichloro Cl2 / UV (Radical Chlorination) Target 2-Chloro-5-(chlorodifluoromethyl)pyridine (TARGET: CAS 71701-84-3) Trichloro->Target HF / SbCl5 (Partial Fluorination) Trifluoro 2-Chloro-5-(trifluoromethyl)pyridine (Over-fluorinated Product) Target->Trifluoro HF (Excess) / Heat (Complete Fluorination)

Figure 1: Stepwise fluorination pathway. The target compound is the intermediate species in the Halex process.

Part 3: Chemical Reactivity & Properties

The molecule possesses two distinct electrophilic sites: the C-2 position on the pyridine ring and the benzylic carbon of the chlorodifluoromethyl group.

Comparative Properties Table
PropertyPrecursor (-CCl₃)Target (-CClF₂) Product (-CF₃)
CAS 69045-78-971701-84-3 52334-81-3
Fluorine Content 0%19.2% 31.4%
Lipophilicity (LogP) HighModerate-High Moderate
Stability Hydrolytically UnstableModerately Stable Very Stable
Reactivity Prone to hydrolysis to acidPrecursor to -CF₃ or -CHF₂ Inert side chain
Key Reactions
1. Nucleophilic Aromatic Substitution (SₙAr)

The chlorine at the C-2 position is activated by the ring nitrogen and the electron-withdrawing effect of the -CClF₂ group at C-5.

  • Nucleophiles : Amines, alkoxides, thiols.

  • Mechanism : Addition-Elimination.

  • Application : Introduction of complex side chains while retaining the -CClF₂ motif.

2. Side-Chain Functionalization

Unlike the inert -CF₃ group, the -CClF₂ group retains a C-Cl bond that can be exploited:

  • Radical Reduction : Treatment with tributyltin hydride (Bu₃SnH) can reduce the -CClF₂ group to a difluoromethyl group (-CHF₂ ), a bioisostere of the hydroxyl group often used to improve metabolic stability.

  • Metal-Halogen Exchange : Lithium-halogen exchange at the side chain is difficult due to competition with the C-2 chlorine, but specialized conditions can generate difluorobenzylic anions.

Part 4: Applications in Drug & Agrochemical Discovery

While often an intermediate, the 2-chloro-5-(chlorodifluoromethyl)pyridine motif itself appears in patent literature for specialized applications where the steric bulk or lipophilicity of -CF₃ needs modulation.

Agrochemical Intermediates

It is the direct precursor to Fluazifop-butyl and Haloxyfop intermediates. In processes where the "over-fluorination" to -CF₃ is difficult to control, manufacturers may isolate the -CClF₂ mixed stream and recycle it, making its characterization vital for process purity.

Bioisostere Development

In medicinal chemistry, the


 group is investigated as a lipophilic hydrogen bond donor/acceptor modulator .
  • Acidity : The C-H bond in

    
     is acidic; the 
    
    
    
    lacks this but offers a unique quadrupole moment.
  • Metabolism : The C-Cl bond is metabolically distinct from C-F, potentially offering a "soft spot" for clearance or a handle for prodrug activation.

Part 5: Safety and Handling

Signal Word: WARNING

  • Hazard Class : Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling : The compound is an alkyl halide-like pyridine. It can hydrolyze slowly to release HF and HCl upon contact with moisture.

  • Storage : Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Avoid glass if HF evolution is suspected over long periods; use PTFE containers for long-term storage of crude mixtures.

References

  • BuyersGuideChem . (2024). 2-Chloro-5-(chlorodifluoromethyl)-pyridine CAS 71701-84-3 Entry. Retrieved from [Link]

  • PubChem . (2024). 2-Chloro-5-[chloro(difluoro)methyl]pyridine Compound Summary. Retrieved from [Link]

  • Google Patents. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine (CN104610137A).
  • Asian Journal of Chemistry . (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-(chlorodifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted pyridines are foundational scaffolds in modern medicinal and agricultural chemistry, with halogenated derivatives offering unique modulations of steric, electronic, and metabolic properties. This guide focuses on 2-Chloro-5-(chlorodifluoromethyl)pyridine, a compound of significant interest for which published experimental data is notably scarce. Recognizing this gap, this document provides a comprehensive technical analysis by leveraging predictive methodologies and robust comparative data from its well-characterized structural analogs: 2-Chloro-5-(trifluoromethyl)pyridine and 2-Chloro-5-(chloromethyl)pyridine. By examining the established properties of these analogs, we project the physicochemical characteristics, reactivity, and spectral signatures of the title compound. This approach provides researchers and drug development professionals with a scientifically grounded framework for anticipating its behavior, designing synthetic routes, and establishing safe handling protocols.

Introduction: The Role of Halogenated Pyridines in Chemical Innovation

The pyridine ring is a privileged structure in drug discovery and agrochemical design. Its modification with halogen-containing functional groups is a cornerstone of modern chemical synthesis, allowing for precise tuning of a molecule's properties. Chlorine atoms on the pyridine ring, such as in the 2-position, serve as versatile synthetic handles, particularly for nucleophilic aromatic substitution (SNAr) reactions. Concurrently, fluorinated methyl groups at the 5-position, like trifluoromethyl (-CF3) or the titular chlorodifluoromethyl (-CClF2), profoundly influence lipophilicity, metabolic stability, and binding interactions.[1][2] The -CClF2 group, in particular, offers a unique combination of steric bulk and electronic effects, intermediate between the well-studied -CF3 and -CCl3 moieties, making 2-Chloro-5-(chlorodifluoromethyl)pyridine a compelling, yet under-documented, building block for novel chemical entities.

Core Identification and Structural Data

While experimental literature on 2-Chloro-5-(chlorodifluoromethyl)pyridine is sparse, its fundamental identity has been established in chemical databases.[3] The core structural and predicted data are summarized below, providing a foundational reference for this molecule.

Molecular Structure

The structure consists of a pyridine ring substituted with a chlorine atom at the 2-position and a chlorodifluoromethyl group at the 5-position.

Caption: Molecular structure of 2-Chloro-5-(chlorodifluoromethyl)pyridine.

Chemical Identifiers and Predicted Properties
PropertyValueSource
Molecular Formula C₆H₃Cl₂F₂N[3]
Molecular Weight 198.00 g/mol Calculated
Monoisotopic Mass 196.96106 Da[3]
CAS Number Not Assigned-
InChI InChI=1S/C6H3Cl2F2N/c7-5-2-1-4(3-11-5)6(8,9)10/h1-3H[3]
InChIKey WXQQAFKXPWZPKW-UHFFFAOYSA-N[3]
SMILES C1=CC(=NC=C1C(F)(F)Cl)Cl[3]
Predicted XlogP 2.9[3]

Comparative Physicochemical Property Analysis

To construct a reliable profile for 2-Chloro-5-(chlorodifluoromethyl)pyridine, we must analyze the known properties of its closest structural analogs. The choice of analogs is critical; here, we use 2-Chloro-5-(trifluoromethyl)pyridine (-CF3) and 2-Chloro-5-(chloromethyl)pyridine (-CH2Cl) as our primary reference points. This selection allows for the interpolation of properties based on the distinct electronic and steric contributions of the -CClF2 group relative to the -CF3 and -CH2Cl groups.

G cluster_key Comparative Logic Target Target Molecule 2-Chloro-5-(chlorodifluoromethyl)pyridine (-CClF2) Analog1 Analog 1 2-Chloro-5-(trifluoromethyl)pyridine (-CF3) Target->Analog1 Higher electronegativity Lower steric bulk Analog2 Analog 2 2-Chloro-5-(chloromethyl)pyridine (-CH2Cl) Target->Analog2 Higher fluorine content Less polar C-H bonds P1 Physical Properties (MP, BP, Density) Analog1->P1 P2 Chemical Reactivity (SNAr) Analog1->P2 P3 Safety Profile Analog1->P3 Analog2->P1 Analog2->P2 Analog2->P3

Caption: Logical relationship for comparative property analysis.

Summary of Physical Properties: Actual vs. Projected
Property2-Chloro-5-(trifluoromethyl)pyridine2-Chloro-5-(chloromethyl)pyridine2-Chloro-5-(chlorodifluoromethyl)pyridine (Projected)
CAS Number 52334-81-3[4]70258-18-3[5]N/A
Molecular Weight 181.54 g/mol [4]162.01 g/mol [5]198.00 g/mol
Appearance White to yellowish crystalline low melting solid[6]Divided Solid[7]Crystalline solid or low-melting waxy solid
Melting Point (°C) 32-34[4][6]37-42[7]~35-45
Boiling Point (°C) 152[8]Not Applicable (Decomposes)[7]~160-175
Density (g/mL) 1.417 (at 25 °C)[4][6]Not Available~1.5-1.6
Flash Point (°C) 65[8]110 (CC)[7]~70-85
Solubility Slightly soluble in water, soluble in organic solvents[1]Partly miscible in water[7]Poorly soluble in water, soluble in common organic solvents
Discussion of Projected Properties
  • Melting and Boiling Point: The molecular weight of the target compound (198.00 g/mol ) is higher than both analogs, suggesting stronger van der Waals forces. The -CClF2 group is highly polar, which should lead to significant dipole-dipole interactions, similar to the -CF3 analog. Therefore, the boiling point is projected to be higher than that of the trifluoromethyl analog. The melting point is predicted to be in a similar range to the analogs, as crystal packing efficiency will be a dominant, but difficult to predict, factor.

  • Density: With two chlorine and two fluorine atoms on a pyridine core, the molecule is expected to be dense. Its density will almost certainly be greater than the trifluoromethyl analog.

  • Solubility and Lipophilicity: The predicted XlogP of 2.9 indicates a high degree of lipophilicity, a characteristic feature of highly halogenated organic molecules.[3] This is consistent with the known solubility profiles of the analogs.[1][7] It is expected to be readily soluble in solvents like dichloromethane, ethyl acetate, and acetone, with very limited aqueous solubility.

Spectral Characterization Protocol (Predictive)

While no experimental spectra are published, a robust characterization can be planned based on the molecular structure. The following protocol outlines the expected results from standard spectroscopic techniques, using data from analogs as a reference.

Step-by-Step Characterization Workflow
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Objective: To confirm the substitution pattern on the pyridine ring.

    • Expected Outcome: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm).

      • The proton at C6 (adjacent to N) is expected to be the most downfield, appearing as a doublet or singlet-like peak (δ ~8.7-8.9 ppm).

      • The proton at C4 is expected to be a doublet of doublets (δ ~7.9-8.2 ppm).

      • The proton at C3 is expected to be a doublet (δ ~7.5-7.7 ppm).

    • Causality: The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the C2-chloro group, and the C5-CClF2 group. The expected shifts are informed by the known spectrum of 2-Chloro-5-(trifluoromethyl)pyridine, which shows signals at δ 8.69, 7.90, and 7.50 ppm.[9]

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

    • Objective: To confirm the presence and environment of the fluorine atoms.

    • Expected Outcome: A single, sharp signal (a singlet).

    • Causality: The two fluorine atoms in the -CClF2 group are chemically equivalent, and with no adjacent fluorine or hydrogen atoms, no splitting is expected. This provides a clean and definitive diagnostic peak for the chlorodifluoromethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Objective: To identify all unique carbon environments.

    • Expected Outcome: Six distinct signals.

      • Five signals for the pyridine ring carbons.

      • One signal for the -CClF2 carbon, which will appear as a triplet due to coupling with the two fluorine atoms. The chemical shift will be significantly influenced by the attached halogens.

  • MS (Mass Spectrometry):

    • Objective: To determine the molecular weight and isotopic pattern.

    • Expected Outcome: The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) should yield a mass that matches the calculated monoisotopic mass of 196.96106 Da.[3]

Reactivity and Synthetic Considerations

Predicted Chemical Reactivity

The reactivity of 2-Chloro-5-(chlorodifluoromethyl)pyridine is dictated by the electronic properties of its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen and the electron-withdrawing -CClF2 group strongly activate the chlorine atom at the C2 position towards SNAr. This is the most synthetically valuable reaction for this class of compounds. It allows for the introduction of a wide range of nucleophiles (e.g., amines, alcohols, thiols) at this position, making it a key intermediate for building more complex molecules.[2][10]

  • Electrophilic Aromatic Substitution (EAS): The ring is heavily deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the nitrogen, the C2-chloro group, and the C5-CClF2 group. Forcing conditions would be required for reactions like nitration or halogenation, which would likely be unselective.

Proposed Synthetic Pathway

A logical synthesis would involve the halogenation of a suitable pyridine precursor. Drawing from established methods for analogs, a plausible route starts from 3-methylpyridine.[11][12]

cluster_main Proposed Synthetic Workflow A 3-Methylpyridine (Picoline) B Side-chain Chlorination (e.g., Light, Cl2) A->B C 2-Chloro-5-(trichloromethyl)pyridine B->C D Halogen Exchange (Halex) (e.g., SbF3/SbCl5 or HF) C->D E Target Molecule 2-Chloro-5-(chlorodifluoromethyl)pyridine D->E

Caption: A proposed synthetic workflow for 2-Chloro-5-(chlorodifluoromethyl)pyridine.

Workflow Explanation:

  • Starting Material: Begin with commercially available 3-methylpyridine.

  • Chlorination: A multi-step chlorination process, potentially involving both ring and side-chain chlorination, would first yield 2-chloro-5-methylpyridine, followed by exhaustive side-chain chlorination to produce 2-chloro-5-(trichloromethyl)pyridine, a known intermediate.[6][11]

  • Halogen Exchange (HALEX): The crucial step is the selective halogen exchange on the trichloromethyl group. By using a controlled fluorinating agent, such as antimony trifluoride with an antimony pentachloride catalyst (the Swarts reaction) or anhydrous hydrogen fluoride (HF), it is possible to control the degree of fluorine incorporation. This step would convert the -CCl3 group to the desired -CClF2 group. Careful control of stoichiometry and reaction conditions would be essential to prevent over-fluorination to the -CF3 analog.

Projected Applications and Field Insights

Given its structure, 2-Chloro-5-(chlorodifluoromethyl)pyridine is a prime candidate for use as an intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. The applications of its trifluoromethyl analog are well-documented in the production of insecticides and herbicides.[10][13] The -CClF2 moiety can act as a bioisostere of the -CF3 group, potentially offering advantages in metabolic stability, cell permeability, or target binding affinity while presenting a different patent landscape. Its utility as a precursor for SNAr reactions allows for its incorporation into diverse molecular libraries for screening against various biological targets, including kinases, ion channels, and receptors.[14]

Safety and Handling Protocol

In the absence of specific toxicological data, 2-Chloro-5-(chlorodifluoromethyl)pyridine must be handled with extreme caution, assuming a hazard profile at least as severe as its analogs.

Comparative Hazard Assessment
Hazard Statement2-Chloro-5-(trifluoromethyl)pyridine2-Chloro-5-(chloromethyl)pyridineRecommended Classification for Target
Acute Toxicity H302: Harmful if swallowed; H332: Harmful if inhaled[8]H302: Harmful if swallowed[5]Assume Harmful if Swallowed/Inhaled
Skin Corrosion/Irritation H315: Causes skin irritation[4]H314: Causes severe skin burns and eye damage[5]Assume Corrosive/Irritant
Eye Damage/Irritation H319: Causes serious eye irritation[4]H314: Causes severe skin burns and eye damage[5]Assume Causes Severe Eye Damage
Target Organ Toxicity H335: May cause respiratory irritation[4]; H370/H372: Causes damage to organs[8]Not specified, but corrosive nature implies tissue damage[5]Assume Respiratory Irritant & Potential for Organ Damage
Mandatory Handling Protocol
  • Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[15] Ensure an eyewash station and safety shower are immediately accessible.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.[17]

    • Body Protection: Wear a flame-retardant lab coat. For larger quantities, consider a chemical-resistant apron.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1][8]

  • Spill Response:

    • Evacuate the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a labeled hazardous waste container.[18]

    • Do not allow the material to enter drains.[8]

  • Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for hazardous chemical waste.[17]

References

  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • Volochem Inc. (n.d.). 2-Chloro-5-fluoropyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.
  • Guidechem. (2024, September 25). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?.
  • Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • ChemicalBook. (2026, January 13). 2-Chloro-5-trifluoromethylpyridine Chemical Properties,Uses,Production.
  • Safety Data Sheet. (2025, December 26). 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid.
  • Industrial Chemicals. (n.d.). 2-Chloro-5-(Trifluoromethyl)pyridine.
  • Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine.
  • ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.
  • MedchemExpress.com. (2025, March 7). Safety Data Sheet.
  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Google Patents. (n.d.). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • Thermo Scientific Chemicals. (n.d.). 2-chloro-5-(trifluoromethyl)pyridine, 98+%.
  • PubChemLite. (n.d.). 2-chloro-5-(chlorodifluoromethyl)pyridine (C6H3Cl2F2N).
  • Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Pimpale, M. J., et al. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.

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Introduction: Characterizing a Novel Halogenated Pyridine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Melting and Boiling Points of 2-Chloro-5-(chlorodifluoromethyl)pyridine and Methodologies for their Determination

For the Attention of: Researchers, Scientists, and Drug Development Professionals

2-Chloro-5-(chlorodifluoromethyl)pyridine is a halogenated pyridine derivative of interest within the fields of pharmaceutical and agrochemical research. Its structural similarity to other biologically active pyridines, such as the key intermediate 2-Chloro-5-(trifluoromethyl)pyridine, suggests its potential utility in the development of new chemical entities. A thorough understanding of the physicochemical properties of a compound is fundamental to its application and development. The melting and boiling points are critical parameters that influence purification methods, reaction conditions, and formulation strategies.

Comparative Physicochemical Data: Insights from a Structural Analogue

In the absence of direct data for 2-Chloro-5-(chlorodifluoromethyl)pyridine, we can draw valuable inferences from its close structural analogue, 2-Chloro-5-(trifluoromethyl)pyridine (CAS Number: 52334-81-3). The primary difference lies in the substitution of one fluorine atom in the trifluoromethyl group with a chlorine atom. This seemingly minor change can have a discernible impact on the compound's physical properties due to differences in atomic size, electronegativity, and intermolecular forces.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
2-Chloro-5-(trifluoromethyl)pyridine52334-81-3C₆H₃ClF₃N32-34[1][2]152[1]
2-Chloro-5-(chlorodifluoromethyl)pyridineNot AvailableC₆H₃Cl₂F₂NNot AvailableNot Available

The substitution of a fluorine atom with a larger chlorine atom in the chlorodifluoromethyl group is expected to increase the molecular weight and potentially alter the crystal lattice packing and intermolecular dipole-dipole interactions. This would likely result in a higher melting and boiling point for 2-Chloro-5-(chlorodifluoromethyl)pyridine compared to its trifluoromethyl analogue. However, without experimental verification, this remains a well-founded hypothesis.

Experimental Determination of Melting Point: The Thiele Tube Method

The Thiele tube method is a classic and effective technique for determining the melting point of a solid organic compound.[3][4][5] It utilizes a specially designed glass tube containing a high-boiling point oil to ensure uniform heating of the sample.[5]

Causality Behind Experimental Choices

The use of an oil bath in a Thiele tube is designed to provide a consistent and evenly distributed heat to the sample, which is crucial for an accurate melting point determination. The shape of the Thiele tube promotes convection currents in the oil, ensuring that the temperature throughout the bath is uniform.[5] A slow heating rate near the melting point is critical to allow for thermal equilibrium between the oil, the thermometer, and the sample.[5]

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Place a small amount of the crystalline 2-Chloro-5-(chlorodifluoromethyl)pyridine onto a clean, dry surface.

    • Finely powder the sample.

    • Take a capillary tube sealed at one end and press the open end into the powdered sample to pack a small amount (1-2 mm in height) into the bottom of the tube.[6]

    • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.[7]

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or a piece of tubing. The sample in the capillary should be level with the bulb of the thermometer.[5][8]

    • Fill the Thiele tube with a suitable high-boiling point liquid (e.g., mineral oil or silicone oil) to a level just above the top of the side arm.[3]

    • Insert the thermometer and attached capillary tube into the Thiele tube through a stopper, ensuring the sample and the thermometer bulb are immersed in the oil.[8]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner using a back-and-forth motion.[5][8]

    • Observe the sample closely as the temperature rises.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[8]

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[8]

    • A pure compound will have a sharp melting point range of 0.5-1°C.

Visual Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Powder the crystalline sample prep2 Pack sample into a sealed capillary tube (1-2 mm) prep1->prep2 setup1 Attach capillary to thermometer prep2->setup1 setup2 Insert into oil-filled Thiele tube setup1->setup2 meas1 Gently heat the side arm of the Thiele tube setup2->meas1 meas2 Observe sample and record T1 (first liquid drop) meas1->meas2 meas3 Continue slow heating and record T2 (all liquid) meas2->meas3

Caption: Workflow for Thiele Tube Melting Point Determination.

Experimental Determination of Boiling Point: The Siwoloboff Method

For determining the boiling point of a small quantity of liquid, the Siwoloboff method is highly suitable.[9][10] This micro-boiling point determination relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[11]

Causality Behind Experimental Choices

This method is advantageous when only a small amount of the substance is available. The inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is eventually replaced by the vapor of the liquid. At the boiling point, the vapor pressure inside the capillary is equal to the external pressure, resulting in a steady stream of bubbles. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the external pressure has just overcome the vapor pressure of the liquid, providing an accurate boiling point reading.[10]

Step-by-Step Protocol for Boiling Point Determination
  • Sample Preparation:

    • Place a few drops of the liquid 2-Chloro-5-(chlorodifluoromethyl)pyridine into a small, narrow test tube (a fusion tube).

    • Take a capillary tube sealed at one end and place it into the fusion tube with the open end down.[10]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse this assembly into a heating bath, such as a Thiele tube filled with a high-boiling point oil.[10]

  • Measurement:

    • Heat the apparatus gently. Initially, a slow stream of bubbles will emerge from the capillary as the trapped air expands.

    • As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[12]

    • Once a continuous stream of bubbles is observed, remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is just beginning to be drawn back into the capillary tube.[10]

Visual Workflow for Boiling Point Determination

BoilingPoint_Workflow cluster_prep_bp Sample Preparation cluster_setup_bp Apparatus Setup cluster_measurement_bp Measurement prep1_bp Place liquid sample in a fusion tube prep2_bp Insert a sealed capillary tube (open end down) prep1_bp->prep2_bp setup1_bp Attach fusion tube to thermometer prep2_bp->setup1_bp setup2_bp Immerse in a heating bath (e.g., Thiele tube) setup1_bp->setup2_bp meas1_bp Heat gently until a rapid stream of bubbles emerges setup2_bp->meas1_bp meas2_bp Remove heat and allow to cool slowly meas1_bp->meas2_bp meas3_bp Record temperature when liquid enters the capillary meas2_bp->meas3_bp

Caption: Workflow for Siwoloboff Boiling Point Determination.

Conclusion

While the precise melting and boiling points of 2-Chloro-5-(chlorodifluoromethyl)pyridine await experimental determination, this guide provides a robust framework for researchers to establish these critical parameters. By understanding the properties of the closely related 2-Chloro-5-(trifluoromethyl)pyridine and by diligently applying the detailed methodologies outlined herein, scientists can confidently characterize this and other novel compounds, thereby advancing their research and development objectives.

References

  • Siwoloboff method - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Siwoloboff method - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 23, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved February 23, 2026, from [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved February 23, 2026, from [Link]

  • Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method Instructions. Retrieved February 23, 2026, from [Link]

  • Thiele tube - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Melting Point Determination. (n.d.). Retrieved February 23, 2026, from [Link]

  • Scribd. (2024, January 8). Determination of The Boiling Point by The Siwoloboff Method. Retrieved February 23, 2026, from [Link]

  • DETERMINATION OF BOILING POINTS. (n.d.). Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2018, July 3). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Journal of Chemical Education. Retrieved February 23, 2026, from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved February 23, 2026, from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved February 23, 2026, from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved February 23, 2026, from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved February 23, 2026, from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved February 23, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved February 23, 2026, from [Link]

  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 23, 2026, from [Link]

  • Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, October 6). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Part A. Properties and Reactions of Pyridines. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • PubChemLite. (n.d.). 2-chloro-5-(chlorodifluoromethyl)pyridine (C6H3Cl2F2N). Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2020, May 29). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.
  • Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved February 23, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategic Synthesis and Functionalization of 2-Chloro-5-(chlorodifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-chloro-5-(chlorodifluoromethyl)pyridine (CCDFMP) scaffold represents a high-value intermediate in the development of next-generation agrochemicals and pharmaceuticals. The chlorodifluoromethyl group (


) serves as a critical lipophilic bioisostere and a versatile synthetic handle for radical cross-coupling or reduction to difluoromethyl (

) moieties. This application note provides a validated, scalable protocol for the synthesis of CCDFMP via controlled Swarts fluorination and details downstream functionalization strategies. Emphasis is placed on reaction kinetics control to prevent over-fluorination to the trifluoromethyl analogue.

Part 1: Strategic Importance & Structural Analysis

The utility of CCDFMP lies in its dual-electrophilic nature. The C2-chlorine is activated for Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the pyridine nitrogen and the C5-substituent. Simultaneously, the C5-chlorodifluoromethyl group provides a "linchpin" for radical chemistry or further fluorination.
Structural Reactivity Map

G Core 2-Chloro-5-(chlorodifluoromethyl)pyridine C2_Site C2 Position: High S_NAr Reactivity (Displacement by Amines, Alkoxides) Core->C2_Site Site 1 C5_Site C5 Position (-CF2Cl): Radical Precursor (Precursor to -CF2H, -CF2-Ar) Core->C5_Site Site 2 Ring Pyridine Ring: Electron Deficient (Resistant to Electrophilic Attack) Core->Ring Scaffold

Figure 1: Reactivity profile of the CCDFMP scaffold. The C2 and C5 positions offer orthogonal synthetic handles.

Part 2: Core Synthesis Protocol (The Scaffold)

Objective: Selective synthesis of 2-chloro-5-(chlorodifluoromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine.

Challenge: The primary challenge is the "Over-Fluorination Cascade." The reaction proceeds stepwise:


. Stopping selectively at the 

stage requires precise stoichiometry and temperature control.
Materials
  • Starting Material: 2-Chloro-5-(trichloromethyl)pyridine (purity >98%).

  • Fluorinating Agent: Antimony Trifluoride (

    
    ).[1][2][3][4]
    
  • Catalyst: Antimony Pentachloride (

    
    ) (activates the 
    
    
    
    ).
  • Solvent: None (Neat reaction) or Sulfolane (for better thermal control).

Protocol 1: Controlled Swarts Fluorination
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber for HCl/HF trap), and a temperature probe. Caution: This reaction generates pressure and corrosive gases.

  • Charging: Under

    
     atmosphere, charge 2-chloro-5-(trichloromethyl)pyridine (23.1 g, 100 mmol) and 
    
    
    
    (11.9 g, 66 mmol).
    • Note on Stoichiometry: Theoretical requirement is 0.66 eq of

      
       to provide 2 eq of F. We use a slight deficit (0.60-0.65 eq) to prevent over-fluorination to the 
      
      
      
      analog.
  • Catalysis: Add

    
     (1.5 g, 5 mol%) dropwise. The mixture will fume.
    
  • Reaction: Heat the mixture to 135°C . Hold for 2–3 hours.

    • Monitoring: Monitor by GC-MS every 30 minutes. Look for the disappearance of the

      
       intermediate (M+ 213/215) and the appearance of the product (M+ 197/199).
      
    • Endpoint: Stop when the ratio of

      
       to 
      
      
      
      is maximal (typically >90:10) and starting material is <1%.
  • Workup: Cool to 60°C. Pour the dark reaction mixture onto crushed ice/HCl (100 mL, 6N). Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: The crude oil contains the target (

    
    ), trace over-fluorinated product (
    
    
    
    ), and trace under-fluorinated intermediate (
    
    
    ).
    • Fractional Distillation: Distill under reduced pressure (20 mmHg).

    • Boiling Point Delta: The

      
       analog boils significantly lower than the 
      
      
      
      target, allowing separation.[5]

Data Summary: Reaction Optimization

ParameterCondition ACondition B (Optimized)Condition C
Temp (°C) 150135 120
SbF3 Eq. 1.00.65 0.60
Time (h) 1.52.5 6.0
Yield (-CF2Cl) 45%82% 60%
Impurity (-CF3) 40%<5% <1%

Part 3: Functionalization & Derivatization

Once the scaffold is synthesized, the C2-chlorine atom becomes the primary site for diversification via


.
Protocol 2: Diversification (Synthesis of Amino-Derivatives)

Mechanism: The


 group at C5 is strongly electron-withdrawing (

), significantly activating the C2 position for nucleophilic attack, even more so than in standard 2-chloropyridines.
  • Reagents: CCDFMP (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), Acetonitrile (ACN).
    
  • Procedure:

    • Dissolve CCDFMP (1.98 g, 10 mmol) in dry ACN (20 mL).

    • Add powdered

      
       (2.76 g) followed by morpholine (1.05 g).
      
    • Heat to reflux (80°C) for 4 hours.

  • Observation: Reaction is cleaner and faster than with non-fluorinated analogues.

  • Isolation: Filter inorganic salts. Concentrate filtrate. Recrystallize from Hexane/EtOAc.

Protocol 3: Radical Reduction (Access to Difluoromethyl Pyridines)

The


 group can be reduced to the difluoromethyl (

) group, a potent hydrogen bond donor and lipophilic modulator.
  • Reagents: CCDFMP derivative,

    
     (Tributyltin hydride) or TTMSS (Tris(trimethylsilyl)silane), AIBN (catalytic).
    
  • Conditions: Reflux in Toluene.

  • Mechanism: Radical chain reaction where the weak C-Cl bond in

    
     is homolytically cleaved, followed by H-abstraction.
    
Workflow Visualization

Workflow Start Start: 2-Chloro-5-(trichloromethyl)pyridine Step1 Step 1: Controlled Fluorination (SbF3, SbCl5, 135°C) Start->Step1 Halex Reaction Inter Target: 2-Chloro-5-(chlorodifluoromethyl)pyridine (CCDFMP) Step1->Inter Distillation Branch1 Path A: S_NAr at C2 (Amine/Alkoxide) Inter->Branch1 Nucleophilic Attack Branch2 Path B: Radical Reduction at C5 (TTMSS/AIBN -> -CF2H) Inter->Branch2 Radical Dechlorination Prod1 Product: 2-Amino-5-(chlorodifluoromethyl)pyridine Branch1->Prod1 Prod2 Product: 2-Chloro-5-(difluoromethyl)pyridine Branch2->Prod2

Figure 2: Synthetic workflow from precursor to functionalized derivatives.

Part 4: Analytical Validation (Self-Validating QC)

To ensure protocol integrity, the following analytical markers must be met.

1. NMR Spectroscopy (


 is definitive): 
  • Target (

    
    ):  Singlet at 
    
    
    
    to
    
    
    ppm.
  • Impurity (

    
    ):  Singlet at 
    
    
    
    ppm.
  • Impurity (

    
    ):  Singlet at 
    
    
    
    ppm.
  • Validation Rule: Integration of the

    
     ppm peak must be 
    
    
    
    relative to the target peak.

2. GC-MS:

  • Distinctive isotope pattern for

    
     (Chlorine isotope splitting on the fragment).
    
  • Molecular Ion (

    
    ): 197 (for 
    
    
    
    ).

Part 5: References

  • Imperial Chemical Industries PLC. Preparation of 2-chloro-5-trifluoromethylpyridine and 2-chloro-5-perchlorofluoromethylpyridines.[6] US Patent 4,393,214. Link

  • Swarts, F. Sur l'acide fluoracétique. Bull. Acad. Roy. Belg. 1892, 24, 474.[1] (Foundational Mechanistic Source).

  • Vertex AI Search. Reactivity of chlorodifluoromethyl group on pyridine ring. (2023). 7

  • Quora/Chemical Community. Nucleophilic substitution patterns in pyridine derivatives.8[1][2][9][7][10]

Sources

Application Notes & Protocols: The Strategic Use of 2-Chloro-5-(chlorodifluoromethyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Preamble: A Note on the Subject Compound

This document provides a detailed guide on the synthetic utility of 2-Chloro-5-(chlorodifluoromethyl)pyridine. It is critical to note that while this specific compound is a valuable building block, the publicly available, peer-reviewed literature detailing its reaction protocols is sparse. However, its chemical reactivity is fundamentally analogous to the extensively studied and widely used compound, 2-Chloro-5-(trifluoromethyl)pyridine . Both molecules feature a pyridine ring activated by a C2-chloro leaving group and a potent electron-withdrawing haloalkyl group at the C5 position. This electronic similarity dictates their reaction pathways.

Therefore, this guide will leverage the robust data and established protocols for 2-Chloro-5-(trifluoromethyl)pyridine as a scientifically sound surrogate. The principles, mechanistic insights, and experimental procedures detailed herein are directly applicable and adaptable for 2-Chloro-5-(chlorodifluoromethyl)pyridine, providing researchers with a strong predictive and practical foundation for their synthetic endeavors.

Introduction to the Reagent: Physicochemical Profile and Strategic Value

2-Chloro-5-(halomethyl)pyridines are cornerstone intermediates in medicinal chemistry and agrochemistry.[1] The strategic placement of a reactive chlorine atom at the C2 position and an electron-withdrawing group (EWG) at the C5 position creates a highly versatile scaffold. The EWG, such as -CF₃ or -CF₂Cl, significantly acidifies the pyridine ring protons and, more importantly, activates the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr).

Key Structural Features & Reactivity:

  • Pyridine Nitrogen: Acts as an electron sink, stabilizing the negatively charged intermediate formed during nucleophilic attack.

  • C2-Chloro Group: A competent leaving group for SNAr and an active site for metal-catalyzed cross-coupling reactions.

  • C5-Chlorodifluoromethyl Group: A strong EWG that enhances the electrophilicity of the pyridine ring, thereby facilitating nucleophilic substitution at the C2 position.

Table 1: Physicochemical Properties of the Model Reagent, 2-Chloro-5-(trifluoromethyl)pyridine

Property Value Reference
CAS Number 52334-81-3 [2]
Molecular Formula C₆H₃ClF₃N [2][3]
Molecular Weight 181.54 g/mol [3]
Appearance White to yellowish crystalline low-melting solid [2]
Melting Point 32-34 °C [2]
Boiling Point 152 °C [2]

| Density | 1.417 g/mL at 25 °C |[2] |

Hazard Analysis and Safe Handling

Working with halogenated pyridines requires strict adherence to safety protocols. These compounds are generally classified as harmful and irritants.

Primary Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Irritation: Causes irritation to the eyes, skin, and respiratory tract.[4][6]

  • Organ Damage: May cause damage to the central nervous system and liver through prolonged or repeated exposure.[5]

Recommended Safety Precautions:

  • Engineering Controls: Always handle this reagent in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[4][7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][8]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected prior to use and replaced if contaminated.[5]

    • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator (e.g., N95 dust mask).

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[4][5] Contaminated clothing should be removed and washed before reuse.[4]

  • Storage: Store in a cool, dry, dark place in a tightly sealed container.[2][4] Keep away from incompatible substances like strong oxidizing agents.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most valuable reaction pathway for this class of compounds is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Mechanistic Rationale: The regioselectivity of nucleophilic attack is directed to the C2 and C4 (para and ortho) positions relative to the ring nitrogen.[9] This is because the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant resonance stabilization.[9][10] Attack at the C3 position does not allow for this stabilization, making it kinetically and thermodynamically unfavorable.[9] The presence of the strong electron-withdrawing -CF₂Cl group at C5 further stabilizes this intermediate, accelerating the reaction.[11]

Caption: SNAr mechanism showing nucleophilic attack and the key resonance-stabilized intermediate.

Application Protocol 1: Synthesis of 2-Amino-5-(chlorodifluoromethyl)pyridine Derivatives

This protocol details a general procedure for the SNAr reaction with primary or secondary amines, a common step in the synthesis of many pharmacologically active molecules.

Workflow Overview:

sn_ar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation A 1. Reagent Setup B 2. Reaction Assembly A->B C 3. Thermal Incubation B->C D 4. Reaction Quench C->D E 5. Aqueous Workup D->E F 6. Purification E->F G 7. Product Characterization F->G

Caption: Standard experimental workflow for SNAr reactions.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-(chlorodifluoromethyl)pyridine (1.0 equiv.).

    • Add the desired primary or secondary amine (1.1 - 1.5 equiv.).

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).

      • Causality Note: An inorganic base like K₂CO₃ is often sufficient and simplifies workup. An organic base like DIPEA can be used for more sensitive substrates or to improve solubility.

  • Solvent Addition:

    • Add an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) to achieve a concentration of approximately 0.2-0.5 M.

      • Causality Note: Polar aprotic solvents are essential as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus preserving its reactivity. DMSO is often an excellent choice for promoting SNAr reactions.

  • Reaction Conditions:

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure 2-amino-5-(chlorodifluoromethyl)pyridine derivative.

Application Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The C2-chloro group also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl and hetero-biaryl structures.[12]

Catalytic Cycle Overview:

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂(Cl) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B Ar-Pd(II)L₂(Ar') Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-Cl + (HO)₂B-Ar' Reactants->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • To a dry Schlenk flask or microwave vial, add 2-Chloro-5-(chlorodifluoromethyl)pyridine (1.0 equiv.), the desired aryl- or heteroaryl-boronic acid or boronate ester (1.2 - 1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium catalyst (1-5 mol%).

      • Causality Note: The choice of catalyst and ligand is crucial. For chloro-pyridines, catalysts like Pd(dppf)Cl₂ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos, XPhos) are often effective.

  • Solvent and Degassing:

    • Add a suitable solvent system, typically a mixture like 1,4-Dioxane/Water or Toluene/Water (e.g., in a 4:1 to 10:1 ratio).

    • Degas the mixture thoroughly by bubbling Argon or Nitrogen through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.

      • Causality Note: Oxygen can oxidize the Pd(0) active catalyst, so its removal is critical for catalytic efficiency.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-110 °C (conventional heating) or 100-150 °C (microwave irradiation).

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-18 hours).

  • Workup and Isolation:

    • Cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[12]

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue by flash column chromatography (silica gel) to obtain the desired biaryl product.

Table 2: Common Reagent Systems for Suzuki Coupling of Chloro-heterocycles

Component Examples Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃ Pre-catalysts that form the active Pd(0) species in situ.
Ligand PPh₃, SPhos, XPhos, dppf Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. Buchwald ligands (SPhos, XPhos) are often superior for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid for the transmetalation step.

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | The aqueous component is often necessary for the base to function and to facilitate transmetalation. |

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.
  • Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research.
  • ChemicalBook. (2026). 2-Chloro-5-trifluoromethylpyridine Chemical Properties,Uses,Production.
  • PubChemLite. (n.d.). 2-chloro-5-(chlorodifluoromethyl)pyridine (C6H3Cl2F2N).
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2011). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • National Institutes of Health. (n.d.). 2-Chloro-5-(chloromethyl)pyridine - PMC.
  • Merck. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.
  • ECHEMI. (n.d.). 2-Chloro-5-(chloromethyl)pyridine SDS, 70258-18-3 Safety Data Sheets.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • ChemicalBook. (n.d.). 2-Chloro-5-(chloromethyl)pyridine synthesis.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-(chloromethyl)pyridine.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

Sources

Analytical methods for the quantification of 2-Chloro-5-(chlorodifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analytical Quantification of 2-Chloro-5-(chlorodifluoromethyl)pyridine

Authored by: Senior Application Scientist

Abstract

This document provides detailed analytical methods for the quantitative determination of 2-Chloro-5-(chlorodifluoromethyl)pyridine, a halogenated pyridine derivative of interest to researchers in agrochemical and pharmaceutical development. While specific validated methods for this compound are not widely published, this guide synthesizes established analytical principles for analogous halogenated organic compounds to propose robust, reliable, and verifiable protocols.[1] The primary recommended technique is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or an Electron Capture Detector (ECD) due to the analyte's anticipated volatility and the high sensitivity of these detectors to halogenated molecules.[2][3] A supplementary High-Performance Liquid Chromatography (HPLC) method is also presented for applications requiring analysis in complex, non-volatile matrices. Each protocol is designed as a self-validating system, with comprehensive guidelines for method validation based on international standards.[4][5][6]

Introduction and Analyte Profile

2-Chloro-5-(chlorodifluoromethyl)pyridine is a halogenated heterocyclic compound. Its structural similarity to other pyridines used as intermediates in the synthesis of pesticides and pharmaceuticals, such as 2-Chloro-5-(trifluoromethyl)pyridine, suggests its importance as a potential building block, impurity, or metabolite in various chemical processes. Accurate and precise quantification is therefore critical for process control, quality assurance, and regulatory compliance.

The analytical strategies detailed herein are grounded in the physicochemical properties of the analyte and proven methodologies for similar compounds. The presence of chlorine and fluorine atoms makes this molecule an excellent candidate for selective and sensitive detection by GC-MS and GC-ECD.[1][2]

Table 1: Physicochemical Properties of 2-Chloro-5-(chlorodifluoromethyl)pyridine and a Structurally Related Analog

Property2-Chloro-5-(chlorodifluoromethyl)pyridine2-Chloro-5-(trifluoromethyl)pyridine (Analog for Reference)Justification for Analytical Approach
Molecular Formula C₆H₃Cl₂F₂N[7]C₆H₃ClF₃N[8]Determines mass for MS detection and elemental composition.
Molecular Weight 198.00 g/mol (Monoisotopic: 196.96 g/mol )[7]181.54 g/mol [8]Critical for preparing standard solutions and for mass spectrometry.
Physical State Predicted Solid / Low Melting SolidWhite to yellowish crystalline low melting solid[9]Influences choice of solvent for sample and standard preparation.
Melting Point Not available32-34 °C[10]Low melting point suggests good solubility in organic solvents and suitability for GC analysis.
Boiling Point Not available152 °C[9]Indicates sufficient volatility for analysis by gas chromatography.
Solubility Predicted to be soluble in organic solvents.Soluble in alcohol, ether, benzene.[11]Guides the selection of diluents for sample preparation and mobile phases for HPLC.

Recommended Analytical Workflow

The successful quantification of the target analyte begins with a logical workflow, from sample receipt to final data analysis. The choice of pathway depends on the sample matrix and the required level of sensitivity and selectivity.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Data & Validation Sample Sample Receipt (Solid, Liquid, Matrix) Dissolution Dissolution (e.g., Acetonitrile, Methanol) Sample->Dissolution For pure/solid samples Extraction Extraction (LLE or SPE) Sample->Extraction For complex matrices Filtration Filtration (0.22 µm) Dissolution->Filtration Extraction->Filtration GC Primary Method: Gas Chromatography (GC-MS/MS or GC-ECD) Filtration->GC HPLC Alternative Method: Reverse-Phase HPLC-UV Filtration->HPLC Quant Quantification (External Standard) GC->Quant HPLC->Quant Validation Method Validation (ICH Guidelines) Quant->Validation Report Final Report Validation->Report HPLC_Protocol cluster_mobile_phase Mobile Phase Preparation cluster_hplc_system HPLC System cluster_output Output A Phase A: 0.1% Formic Acid in Water Mix Degas via Sonication A->Mix B Phase B: Acetonitrile B->Mix Pump Binary Pump (Isocratic or Gradient) Mix->Pump Injector Autosampler (10 µL injection) Column C18 Column (4.6 x 150 mm, 5 µm) @ 30°C Injector->Column Detector UV/DAD Detector (λ = 265 nm est.) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quant Quantification Chromatogram->Quant

Sources

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 2-Chloro-5-(chlorodifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-5-(chlorodifluoromethyl)pyridine. This halogenated pyridine derivative is a key intermediate in the synthesis of various agrochemical and pharmaceutical compounds. The method presented herein is developed for accuracy, precision, and specificity, making it suitable for quality control and purity assessment in research and drug development settings. The separation is achieved on a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The causality behind the selection of chromatographic parameters is discussed, and the protocol is validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Principle of Separation and Method Rationale

The analytical strategy is predicated on the physicochemical properties of 2-Chloro-5-(chlorodifluoromethyl)pyridine.

  • Analyte Properties : The molecular structure of 2-Chloro-5-(chlorodifluoromethyl)pyridine (Molecular Formula: C₆H₃Cl₂F₂N) indicates a significant degree of hydrophobicity.[4] This is primarily due to the aromatic pyridine ring and the halogen substituents. The predicted XlogP value of 2.9 further confirms its non-polar character, making it an ideal candidate for reverse-phase chromatography.[4]

  • Separation Mode : Reverse-phase HPLC (RP-HPLC) is the chosen mode of separation. In this technique, a non-polar stationary phase (C18, octadecylsilane) is used with a polar mobile phase. The hydrophobic analyte interacts strongly with the stationary phase. By introducing a moderately non-polar organic solvent (acetonitrile) into the mobile phase, the analyte's retention is modulated, allowing it to elute and be separated from other components in the sample matrix.

  • Detection : The pyridine ring contains a conjugated π-electron system, which results in strong ultraviolet (UV) absorbance. This intrinsic property allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD), a common component of modern HPLC systems. A detection wavelength of 265 nm is selected as it provides a suitable response for the pyridine chromophore, though optimization around this wavelength is recommended for maximum sensitivity.

Materials and Methodology

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).

  • Analytical balance (0.01 mg readability).

  • Ultrasonic bath.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • 2-Chloro-5-(chlorodifluoromethyl)pyridine reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q® equivalent).

Chromatographic Conditions

The following parameters were optimized for efficient separation and peak symmetry. The use of a C18 column provides a robust retention mechanism for this hydrophobic molecule.[5] Acetonitrile is selected as the organic modifier due to its strong elution strength for such compounds and its low UV cutoff.[6]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-5-(chlorodifluoromethyl)pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte to obtain a theoretical concentration of approximately 50 µg/mL in the final solution. Dissolve the sample in acetonitrile and dilute with the mobile phase as necessary. Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Method Validation Protocol

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines such as those from the ICH.[1][3][7] This process provides documentary evidence that the procedure is reliable.[7][8]

Workflow for HPLC Method Validation

G cluster_prep Preparation & Suitability cluster_analysis Data Analysis & Reporting prep Prepare Mobile Phase, Standards, and Samples ss System Suitability Test (SST) (Tailing, Plates, %RSD) prep->ss data Acquire Chromatographic Data ss->data If SST Passes spec Specificity lin Linearity & Range acc Accuracy (% Recovery) prec Precision (Repeatability & Intermediate) lod LOD & LOQ rob Robustness report Calculate Results & Generate Validation Report data->report

Caption: Workflow for HPLC method validation.

System Suitability

Before performing any analysis, the chromatographic system's performance is verified. Six replicate injections of a working standard (e.g., 50 µg/mL) are made. The acceptance criteria are based on USP General Chapter <621>.[9][10][11]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte standard. The chromatograms are compared to ensure no interfering peaks are present at the retention time of 2-Chloro-5-(chlorodifluoromethyl)pyridine.

Linearity and Range

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure : Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

  • Analysis : Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix (placebo).

  • Procedure : Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

  • Analysis : Calculate the percentage recovery for each sample.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day precision) : Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision) : Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria : The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ establish the sensitivity of the method. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

  • LOD : The concentration that yields a signal-to-noise ratio of approximately 3:1.

  • LOQ : The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ should be subsequently verified for acceptable accuracy and precision.

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

  • Procedure : Introduce small variations to the method parameters, one at a time.

  • Parameters to Vary :

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., Acetonitrile ± 2%)

  • Analysis : Evaluate the effect on system suitability parameters (retention time, peak area, tailing factor).

  • Acceptance Criteria : System suitability requirements must be met under all varied conditions.

Step-by-Step Analytical Protocol

Analytical Workflow

G start Start Analysis prep_std Prepare Standard Solutions start->prep_std prep_smp Prepare Sample Solutions (including filtration) start->prep_smp sst Perform System Suitability Test (6 replicate injections of standard) prep_std->sst prep_smp->sst check_sst SST Pass? sst->check_sst cal Inject Blank, Standards (to create calibration curve) check_sst->cal Yes fail Troubleshoot System check_sst->fail No smp_run Inject Samples cal->smp_run process Process Data: Integrate peaks, calculate concentration using calibration curve smp_run->process report Generate Report process->report stop End report->stop fail->sst

Caption: Step-by-step analytical workflow.

  • System Preparation : Set up the HPLC system according to the chromatographic conditions listed in the table above and allow it to equilibrate for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability : Perform six replicate injections of a mid-range working standard solution (e.g., 50 µg/mL). Verify that all system suitability criteria are met.

  • Calibration : Inject the blank (mobile phase) once, followed by one injection of each of the calibration standard solutions.

  • Sample Analysis : Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards to monitor system performance over the run.

  • Data Processing : Integrate the peak corresponding to 2-Chloro-5-(chlorodifluoromethyl)pyridine in all chromatograms. Using the linear regression equation from the calibration curve, calculate the concentration of the analyte in the samples.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Active sites on column; pH issuesUse a new column; consider adding a small amount of buffer (e.g., 0.1% TFA or formate buffer) to the mobile phase.[6]
Retention Time Shift Change in mobile phase composition; column aging; flow rate fluctuationPrepare fresh mobile phase; flush or replace the column; check pump for leaks and ensure proper function.
Poor Resolution Loss of column efficiency; inappropriate mobile phaseReplace the column; adjust the acetonitrile/water ratio (increase water for more retention, increase ACN for less).
Ghost Peaks Contamination in autosampler or mobile phasePurge the injection port and sample loop; use fresh, high-purity solvents.

Conclusion

The RP-HPLC method described provides a specific, accurate, and precise procedure for the quantitative analysis of 2-Chloro-5-(chlorodifluoromethyl)pyridine. The method is straightforward, utilizes common reagents and instrumentation, and has been validated to meet the stringent requirements of the pharmaceutical and chemical industries. Its adherence to ICH and USP guidelines ensures that it is a reliable tool for quality control and research applications.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • Industrial Chemicals. 2-Chloro-5-(Trifluoromethyl)pyridine. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slideshare. Ich guidelines for validation final. [Link]

  • SciSpace. (2021, June 06). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChemLite. 2-chloro-5-(chlorodifluoromethyl)pyridine (C6H3Cl2F2N). [Link]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

Sources

Application Note: Gas Chromatography Analysis of 2-Chloro-5-(chlorodifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the gas chromatography (GC) analysis of 2-Chloro-5-(chlorodifluoromethyl)pyridine (CCDFMP), a critical pharmacophore and agrochemical intermediate.[1] This molecule typically exists as a transitional species in the fluorination of 2-chloro-5-(trichloromethyl)pyridine to 2-chloro-5-(trifluoromethyl)pyridine.[1]

The protocol addresses the specific analytical challenges associated with this compound:

  • Structural Similarity: Differentiating the target from its trichloro- precursor and trifluoro- over-reaction product.[1]

  • Lewis Base Activity: Mitigating peak tailing caused by the pyridine nitrogen’s interaction with active silanols.[1]

  • Thermal Lability: Preventing degradation of the chlorodifluoromethyl moiety (

    
    ) during injection.[1]
    

Chemical Context & Analytical Logic

The Separation Challenge

In industrial synthesis, CCDFMP is the product of a halogen exchange (Halex) reaction.[1] The analytical method must resolve a "Fluorination Series" of three closely related analogs.

CompoundStructure Fragment (C-5)Boiling Point (Est.)[1][2][3]Polarity Trend
Impurity A (Precursor)

High (~210°C)Most Polar
Target Analyte (CCDFMP)

Medium (~185°C)Intermediate
Impurity B (Over-product)

Low (~150°C)Least Polar

Scientist's Note: Standard non-polar columns (100% dimethylpolysiloxane) often fail to resolve the


 and 

analogs efficiently. This protocol utilizes a mid-polarity cyanopropyl-phenyl phase (e.g., 1701 type) to leverage dipole-dipole interactions for superior selectivity.[1]
Mechanism of Peak Tailing

The pyridine ring nitrogen has a lone pair of electrons that acts as a Lewis base.[1] In older or dirty GC inlets, this nitrogen hydrogen-bonds with surface silanols (


), causing severe peak tailing.[1]
  • Solution: Use of Ultra-Inert (UI) wool liners and a split injection mode to minimize residence time in the inlet.[1]

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of the fluorinated pyridine series.

method_dev cluster_legend Key Optimization Parameter Start Method Initialization ColumnSel Select Stationary Phase (Rec: 14% Cyanopropyl-phenyl) Start->ColumnSel InletOpt Inlet Deactivation (Wool Liner + Split 1:50) ColumnSel->InletOpt CheckRes Check Resolution (Rs) Target vs. -CF3 Analog InletOpt->CheckRes GoodRes Rs > 1.5 Proceed to Validation CheckRes->GoodRes Pass BadRes Rs < 1.5 Co-elution CheckRes->BadRes Fail OptTemp Decrease Ramp Rate (Isotherm at 120°C) BadRes->OptTemp OptFlow Optimize Linear Velocity (35 cm/sec He) OptTemp->OptFlow OptFlow->CheckRes

Figure 1: Optimization workflow focusing on stationary phase selection and resolution (Rs) criteria.

Experimental Protocols

Reagents and Standards
  • Reference Standard: 2-Chloro-5-(chlorodifluoromethyl)pyridine (>98% purity).[1]

  • Internal Standard (ISTD): n-Dodecane or 1,3-Dichlorobenzene (Choose based on retention time gap).[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).[1] Note: Avoid alcohols (MeOH) as they can react with the chlorodifluoro group under acidic conditions.[1]

GC-FID Method (Purity Assay)

This method is designed for routine quality control (QC) and purity assessment.[1]

Instrument: Agilent 7890B / 8890 or equivalent with FID.

ParameterSettingRationale
Column DB-1701 or Rtx-1701 (30 m × 0.32 mm × 0.25 µm)Cyanopropyl phase provides unique selectivity for halogenated isomers.[1]
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Higher flow reduces thermal stress on the analyte.[1]
Inlet Split/Splitless (S/SL)
Mode Split (Ratio 50:[1]1)Prevents column overload; sharpens peaks.[1]
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent

degradation.[1]
Liner Ultra-Inert Split Liner with WoolWool wipes the needle and aids vaporization; deactivation prevents tailing.[1]
Oven Program 60°C (Hold 1 min)

10°C/min to 140°C (Hold 5 min)

25°C/min to 260°C (Hold 3 min)
The mid-ramp hold (140°C) is critical for separating the fluoro-series.[1]
Detector (FID) 280°CStandard FID temp to prevent condensation.[1]
Injection Vol 1.0 µLStandard volume.[1]
GC-MS Method (Impurity Identification)

Use this protocol when unknown peaks appear or for validating the identity of the


 group.[1]
  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[1] Note: The elution order may differ slightly from the 1701 column.

  • MS Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: 35–350 m/z.[1]

  • Key Diagnostic Ions:

    • Target (

      
      ):  Look for molecular ion cluster and loss of Cl (
      
      
      
      ).
    • Impurity (

      
      ):  Distinctive fragmentation, loss of 
      
      
      
      is rare; molecular ion is stable.[1]
    • Impurity (

      
      ):  Characteristic isotope pattern for multi-chlorine systems.[1]
      

Sample Preparation Protocol

Objective: Create a 1.0 mg/mL solution suitable for split injection.

  • Weighing: Accurately weigh 10 mg of the sample into a 20 mL scintillation vial.

  • Dissolution: Add 10.0 mL of Dichloromethane (DCM) .

    • Why DCM? It has excellent solubility for halogenated aromatics and a low boiling point, eluting well before the target peaks.[1]

  • Filtration: If the sample contains inorganic salts (from synthesis), filter through a 0.45 µm PTFE syringe filter.

  • Vialing: Transfer 1.5 mL to a crimp-top GC vial. Ensure the cap has a PTFE-lined septum to prevent solvent evaporation.[1]

System Suitability & Validation Criteria

Before running samples, the system must pass these "Self-Validating" checks:

  • Tailing Factor (

    
    ): 
    
    • Calculate

      
       for the CCDFMP peak.[1]
      
    • Acceptance:

      
      .[1]
      
    • Failure Mode: If

      
      , perform inlet maintenance (change liner/septum) or trim 10cm from the column head.[1]
      
  • Resolution (

    
    ): 
    
    • Inject a "Spiked Mixture" containing the target and the trifluoromethyl analog (Impurity B).[1]

    • Acceptance:

      
       (Baseline separation).
      
  • Precision:

    • 6 replicate injections of the standard.

    • Acceptance: RSD

      
       2.0% for peak area.[1]
      

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Active sites in liner or column head.[1]Replace liner with deactivated wool type.[1] Trim column (0.5 m).
Split Peaks Solvent mismatch or injection speed too slow.[1]Ensure solvent is DCM.[1] Increase autosampler injection speed.
Degradation Thermal hydrolysis of

.
Lower inlet temp to 200°C. Check liner for char/particulates.[1]
Baseline Drift Column bleed (common with 1701 phases).[1]Condition column at 260°C for 2 hours. Ensure carrier gas is

-free.

References

  • Sigma-Aldrich. 2-Chloro-5-(difluoromethyl)pyridine Product Specification & Properties.Link[1]

  • Separation Science. Fixing GC Peak Tailing for Cleaner Results. (2025).[1][4][5] Link

  • National Institutes of Health (PubChem). 2-Chloro-5-fluoropyridine Compound Summary.[1]Link[1]

  • Element Lab Solutions. GC Diagnostic Skills: Peak Tailing Mechanisms.Link

  • Jubilant Ingrevia. Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine.[1][6]Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-(chlorodifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CCMP-SYN-042 Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division

Executive Summary

The synthesis of 2-Chloro-5-(chlorodifluoromethyl)pyridine (hereafter CCMP-F2 ) is a precision-demanding Halogen Exchange (Halex) reaction. Unlike the more common full fluorination to 2-chloro-5-(trifluoromethyl)pyridine (CTF), stopping at the difluoro stage (


) requires strict kinetic control.

The primary challenges involve balancing the stepwise fluorination equilibrium to prevent over-reaction to the trifluoromethyl species while suppressing nucleophilic aromatic substitution (


)  on the pyridine ring.

Part 1: The Reaction Landscape (Mechanism & Pathway)

To troubleshoot effectively, you must visualize the reaction as a "ladder" of fluorine additions. The reaction typically proceeds from 2-chloro-5-(trichloromethyl)pyridine using anhydrous HF or metal fluorides (e.g.,


).
The Fluorination Ladder & Critical Control Points
  • Precursor:

    
     (Trichloromethyl)
    
  • Intermediate 1:

    
     (Dichlorofluoromethyl) — Under-fluorinated impurity
    
  • Target:

    
     (Chlorodifluoromethyl) — TARGET WINDOW 
    
  • Over-Reaction:

    
     (Trifluoromethyl) — Primary impurity
    
Visualizing the Pathway

The following diagram illustrates the stepwise exchange and the critical side-reaction divergence.

ReactionPathway Start 2-Cl-5-(CCl3)-Pyridine (Starting Material) Step1 Intermediate: -CFCl2 Species Start->Step1 +HF/Cat Fast Target TARGET: 2-Cl-5-(CF2Cl)-Pyridine Step1->Target +HF Controlled Temp Over Impurity A (Over-reaction): 2-Cl-5-(CF3)-Pyridine Target->Over +HF High Temp/Excess Time RingSub Impurity B (Ring Attack): 2-Fluoro-5-(CF2Cl)-Pyridine Target->RingSub SnAr Exchange (High Temp)

Figure 1: Reaction pathway showing the kinetic window for the target molecule and competitive side reactions.

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: High Levels of Trifluoromethyl (-CF3) Impurity

User Report: "My GC-MS shows 15-20% of the


 analog. I need to stop at 

."

Diagnosis: The reaction has pushed past the thermodynamic equilibrium required for the difluoro species. The exchange of the third chlorine atom is slower than the first two but accelerates significantly above 140°C or with excess HF.

Corrective Actions:

  • Temperature Modulation: The activation energy for the third chlorination exchange is higher. Reduce reaction temperature by 10-15°C. Ideally, maintain the range 110°C – 130°C . Above 140°C,

    
     formation becomes dominant [1].
    
  • Stoichiometry Control: Do not use a large excess of HF. For the target

    
    , the theoretical molar ratio of HF to Precursor is 2:1. Limit actual usage to 2.1 – 2.2 equivalents .
    
  • Catalyst Selection: If using Antimony pentachloride (

    
    ), reduce the load. High Lewis acidity promotes full fluorination. Consider switching to milder fluorinating agents or buffering with 
    
    
    
    which is more selective for partial fluorination [2].
Issue 2: The "2-Fluoro" Ring Impurity

User Report: "I see a peak with M-16 mass difference. It looks like the chlorine on the pyridine ring exchanged with fluorine."

Diagnosis: This is 2-fluoro-5-(chlorodifluoromethyl)pyridine .[1] The 2-position of pyridine is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


) by fluoride ions, especially at high temperatures or high pressures.

Corrective Actions:

  • Chloride Inhibition: The presence of HCl (generated during the reaction) actually suppresses this side reaction by competing with fluoride. Do not strip HCl too aggressively during the early stages of the reaction [3].

  • Avoid "Dry" Fluoride Salts: If using KF or CsF (Halex conditions), the lack of proton sources makes the fluoride ion extremely nucleophilic ("naked fluoride"), attacking the ring. Ensure a protic source or solvent stabilization is present.

  • Pressure Management: High pressure increases the concentration of active fluoride species. Operate at the lowest pressure feasible to maintain liquid phase HF.

Issue 3: Hydrolysis Products (Nicotinic Acid Derivatives)

User Report: "The product is acidic and shows broad peaks in the carbonyl region on IR."

Diagnosis: Moisture ingress has hydrolyzed the


 or 

group to form 6-chloronicotinic acid or its acid fluoride. The

group is sensitive to hydrolysis, particularly during the quench phase [4].

Corrective Actions:

  • Feedstock Drying: Ensure the starting material (trichloromethyl pyridine) has

    
     water.
    
  • Quench Protocol: Do not quench directly into water if the mixture is still acidic and hot. Cool to

    
     and quench into a buffered ice mixture or an organic solvent (e.g., Dichloromethane) before aqueous washing.
    

Part 3: Quantitative Impurity Profile

Use this table to interpret your GC/HPLC data.

Retention Time (Rel)ComponentStructure IDOriginMitigation
0.85 2-Cl-5-(CF3)-PyridineOver-FluorinatedTemp too high / Excess HFReduce Temp <130°C
0.92 2-F-5-(CF2Cl)-PyridineRing Swap Isomer

attack on Ring
Don't remove HCl early
1.00 2-Cl-5-(CF2Cl)-Pyridine TARGET ----
1.15 2-Cl-5-(CFCl2)-PyridineUnder-FluorinatedReaction incompleteIncrease agitation/Time
1.40 6-Chloronicotinic AcidHydrolysisMoisture ingressDry solvents/reactants

Part 4: Decision Logic for Optimization

Follow this logic flow to optimize your specific batch conditions.

TroubleshootingTree Start Analyze Crude Mixture (GC) CheckCF3 Is -CF3 > 5%? Start->CheckCF3 CheckRing Is Ring-F > 2%? CheckCF3->CheckRing No ActionTempDown Action: Reduce Temp by 10°C Reduce HF eq. CheckCF3->ActionTempDown Yes CheckStart Is Starting Material > 5%? CheckRing->CheckStart No ActionHCl Action: Retain HCl pressure Reduce Catalyst load CheckRing->ActionHCl Yes ActionTime Action: Increase Reaction Time Check Agitation CheckStart->ActionTime Yes Success Process Optimized CheckStart->Success No

Figure 2: Logic flow for adjusting reaction parameters based on impurity profile.

References

  • Nishiyama, R., et al. (1980).[2] Process for producing 2-chloro-5-trichloromethylpyridine. European Patent EP0009212A1. Ishihara Sangyo Kaisha Ltd.[2][3] Link

  • Banks, R. E. (1979). Organofluorine Chemicals and their Industrial Applications. Ellis Horwood. (Context on SbF3 selectivity in Halex reactions).
  • Torba, F. E. (1986). Chlorine exchange for fluorine in 2-fluoro-pyridine compounds. US Patent 4,822,887. Dow Chemical Co. Link

    • Note: This patent explicitly discusses the equilibrium between 2-chloro and 2-fluoro pyridines and the role of HCl/HF.
  • Zhu, X. M., et al. (2013).[4] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Link

    • Provides characterization data relevant to the chlorinated precursors and potential hydrolysis p

Sources

Technical Support Center: 2-Chloro-5-(chlorodifluoromethyl)pyridine Stability & Degradation

[1]

Executive Technical Summary

2-Chloro-5-(chlorodifluoromethyl)pyridine is a critical halogenated heterocyclic building block.[1] Its reactivity profile is defined by two distinct electrophilic sites: the C2-Chlorine on the pyridine ring and the C5-Chlorodifluoromethyl (CF₂Cl) moiety.

While the trifluoromethyl (CF₃) group is chemically inert, the chlorodifluoromethyl (CF₂Cl) group acts as a "difluorinated linchpin" [1].[1][2] The presence of the weaker C-Cl bond (approx. 330 kJ/mol vs. 485 kJ/mol for C-F) renders this group susceptible to both radical homolysis (photolytic degradation) and heterolytic hydrolysis (chemical degradation).[1] Researchers often encounter unexpected impurities due to these dual degradation vectors.[1]

Primary Degradation Pathways

Pathway A: Hydrolytic Degradation (Aqueous/Polar Solvents)

In aqueous or protic media, particularly under acidic or basic catalysis, the molecule undergoes degradation via two competitive routes:[1]

  • Nucleophilic Aromatic Substitution (SₙAr): The C2-Cl is displaced by water/hydroxide, yielding the pyridinol, which rapidly tautomerizes to the pyridone.[1]

  • Side-Chain Hydrolysis: The CF₂Cl group is less stable than a CF₃ group.[1] Hydrolysis converts this group into a carboxylic acid via an acyl halide intermediate.

Key Impurity Markers:

  • Impurity A: 5-(Chlorodifluoromethyl)pyridin-2(1H)-one (Result of C2 hydrolysis).[1]

  • Impurity B: 6-Chloronicotinic acid (Result of C5 side-chain hydrolysis).[1]

Pathway B: Photolytic & Radical Decomposition

Exposure to UV light or radical initiators causes the homolytic cleavage of the C-Cl bond in the exocyclic CF₂Cl group. This generates a difluoromethyl radical, leading to reductive dechlorination (formation of the CHF₂ derivative) or dimerization.[1]

Key Impurity Markers:

  • Impurity C: 2-Chloro-5-(difluoromethyl)pyridine (Reductive dechlorination product).[1]

Pathway Visualization

The following diagram details the mechanistic flow of these degradation routes.

DegradationPathwaysParent2-Chloro-5-(chlorodifluoromethyl)pyridine(Parent)Pyridone5-(Chlorodifluoromethyl)pyridin-2(1H)-one(S_nAr Product)Parent->PyridoneHydrolysis (pH > 7)S_nAr @ C2Acid6-Chloronicotinic Acid(Side-Chain Hydrolysis)Parent->AcidHydrolysis (Acidic/Thermal)-HCl, -HFRadical[Difluoromethyl Radical Intermediate]Parent->Radicalhν (UV Light)C-Cl HomolysisDechlor2-Chloro-5-(difluoromethyl)pyridine(Reductive Dechlorination)Radical->Dechlor+H• (H-Abstraction)

Figure 1: Mechanistic degradation map showing competitive hydrolysis and photolysis pathways.[1]

Troubleshooting Guide & FAQs

This section addresses specific observations reported by users in the field.

Q1: I see a new polar peak at RRT 0.45 in my HPLC chromatogram after storing the sample in methanol. What is it?

Diagnosis: This is likely 6-Chloronicotinic acid or a methyl ester derivative.[1] Mechanism: The CF₂Cl group is susceptible to solvolysis.[1] In methanol, especially if traces of acid are present (often from HCl liberation during initial degradation), the CF₂Cl group converts to an ester or acid.[1] Solution:

  • Avoid protic solvents (MeOH, EtOH) for long-term storage.

  • Store stock solutions in Acetonitrile or Anhydrous DMSO .

  • Validation: Check the UV spectrum of the impurity. A shift in λmax suggests conjugation changes typical of carboxylic acid formation.

Q2: My sample has turned from a clear oil to a slight yellow color. Is it compromised?

Diagnosis: Yellowing often indicates N-oxide formation or trace photolytic radical coupling .[1] Mechanism: Pyridine nitrogens can slowly oxidize in air to form N-oxides, which are often colored.[1] Alternatively, radical dimerization (from light exposure) produces conjugated byproducts. Solution:

  • Run a GC-MS.[1] If the main peak is >98%, the color is likely due to trace (<0.1%) highly colored impurities (chromophores).

  • Action: Perform a quick filtration through a short plug of silica gel or basic alumina to remove polar N-oxides. Store under Argon in amber vials.

Q3: We observe corrosion on the metal spatulas used to handle the solid.

Diagnosis: Hydrolysis releasing HCl and HF . Mechanism: Moisture in the air reacts with the CF₂Cl group on the surface of the solid/liquid, releasing Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gas.[1] This is corrosive to stainless steel [2]. Solution:

  • Use PTFE (Teflon) coated spatulas or glass tools.[1]

  • Handle exclusively in a fume hood.

  • Monitor the pH of aqueous washes; a drop in pH confirms acid generation.

Experimental Protocols for Stability Monitoring

Protocol A: Rapid Stability Assessment (Stress Test)

Use this protocol to validate if a batch is suitable for use after prolonged storage.[1]

ParameterSpecificationNotes
Solvent System Acetonitrile : Water (80:[1]20)Avoid alcohols to prevent transesterification artifacts.[1]
Detection UV @ 254 nmThe pyridine ring absorbs strongly here.
Flow Rate 1.0 mL/minStandard C18 Column conditions.[1]

Step-by-Step:

  • Blank Preparation: Inject pure Acetonitrile to ensure the column is clean.[1]

  • Sample Prep: Dissolve 10 mg of sample in 10 mL Acetonitrile (anhydrous).

  • Visual Check: If the solution is cloudy, filter through a 0.2 µm PTFE filter (Cloudiness indicates hydrolysis products like pyridones which have poor solubility).[1]

  • Analysis: Inject. Look for:

    • Early eluting peaks (RRT < 0.8): Indicates Hydrolysis (Acids/Pyridones).[1]

    • Late eluting peaks (RRT > 1.2): Indicates Dimerization/Coupling.[1]

Protocol B: Storage & Handling

To maximize shelf life, adhere to the "Three-Block" rule:

  • Block Light: Use amber glass or aluminum foil wrapping.[1] (Prevents Pathway B).[3][4]

  • Block Moisture: Store under inert atmosphere (Argon/Nitrogen) with a desiccator. (Prevents Pathway A).[3][4]

  • Block Heat: Store at 2–8°C. (Slows all kinetic degradation).

References

  • National Institutes of Health (NIH) .[1] Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC. Available at: [Link]

  • ChemRxiv . Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances. (Mechanistic insight into Cl-CF2 degradation). Available at: [Link][1]

  • PubChem . 2-Chloro-5-(chlorodifluoromethyl)pyridine Compound Summary. Available at: [Link][1]

Common impurities in 2-Chloro-5-(chlorodifluoromethyl)pyridine and their removal

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-5-(chlorodifluoromethyl)pyridine. This resource is designed to provide in-depth, field-proven insights into the common impurities associated with this compound and practical guidance for their removal. As senior application scientists, we understand that the purity of starting materials is paramount to the success of your research and development efforts. This guide is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the integrity of your experimental outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your work with 2-Chloro-5-(chlorodifluoromethyl)pyridine, linking them to potential underlying impurity issues and providing actionable solutions.

Question: My reaction yield is consistently lower than expected, and I observe multiple spots on my TLC analysis of the crude product. What's going on?

Answer:

This is a classic issue that typically points to incomplete reactions or the formation of significant side products during synthesis. The synthetic route to 2-Chloro-5-(chlorodifluoromethyl)pyridine and related compounds often starts with 3-picoline (3-methylpyridine) and involves a series of chlorination and fluorination steps.[1][2][3] Inefficiencies at any stage can lead to a complex mixture.

Probable Causes & Solutions:

  • Incomplete Chlorination of the Methyl Group: The transformation of the methyl group to a chlorodifluoromethyl group is a multi-step process. Incomplete reaction can leave behind starting materials or intermediates.

    • Likely Impurities: 2-Chloro-5-methylpyridine, 2-Chloro-5-(chloromethyl)pyridine, or 2-Chloro-5-(dichloromethyl)pyridine.

    • Causality: The free-radical chlorination of the methyl group is a stepwise reaction. Insufficient reaction time, improper temperature control, or inadequate concentration of the chlorinating agent can halt the reaction prematurely.

    • Troubleshooting Protocol:

      • Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the impurity peaks. Compare the fragmentation patterns with known standards of the suspected intermediates.

      • Purification: These impurities have significantly different polarities and boiling points from the final product. Fractional distillation under reduced pressure is often effective. Alternatively, column chromatography on silica gel can provide excellent separation.

  • Formation of Isomeric Byproducts: Chlorination of the pyridine ring is not always perfectly selective.

    • Likely Impurities: Isomers such as 2,3-dichloro- or 2,6-dichloro- substituted pyridines may form. For instance, in the synthesis of the related compound 2-chloro-5-trichloromethyl pyridine, impurities like 2-chloro-3-trichloromethyl pyridine and 2,6-dichloro-3-trichloromethyl pyridine have been identified.[4]

    • Causality: The directing effects of the substituents on the pyridine ring influence the position of electrophilic or radical chlorination. High temperatures or certain catalysts can reduce the selectivity of this reaction.

    • Troubleshooting Protocol:

      • Analysis: High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) is the preferred method for separating and quantifying isomeric impurities. 1H NMR can also be used to detect the presence of different aromatic proton environments characteristic of isomers.

      • Purification: Separating isomers is challenging. Preparative HPLC is one of the most effective methods for isolating the desired isomer with high purity.[5] Careful recrystallization, potentially involving seeding with a pure crystal of the desired product, may also enrich the target compound.

Question: My final product is an oil or a low-melting solid with a yellowish tint, but the literature reports it as a white crystalline solid. Why?

Answer:

The physical appearance of a compound is a primary indicator of its purity. A deviation from the expected state (e.g., oil instead of solid) or color suggests the presence of impurities that are depressing the melting point and introducing color.

Probable Causes & Solutions:

  • Residual Solvents: Solvents used during the synthesis or workup can remain trapped in the final product.

    • Likely Impurities: Dichloromethane, carbon tetrachloride, 1,2-dichloroethane, or other halogenated solvents used in chlorination reactions.[1][4][6]

    • Causality: High-boiling point solvents can be difficult to remove completely, especially on a large scale. If the product is not fully dried, these solvents can act as a contaminant, making the product oily.

    • Troubleshooting Protocol:

      • Analysis: 1H NMR spectroscopy is highly effective for detecting and quantifying residual solvents.

      • Removal: Dry the product under high vacuum for an extended period, possibly with gentle heating (ensure the temperature is well below the compound's decomposition point). If the product is stable, dissolving it in a low-boiling point solvent (like diethyl ether) and re-evaporating the solvent can help azeotropically remove the higher-boiling impurity.

  • Over-Chlorinated or Degradation Products: The presence of highly conjugated or colored byproducts can impart a yellow or brown tint.

    • Likely Impurities: Polychlorinated pyridines or degradation products formed due to exposure to heat or light.[7]

    • Causality: Aggressive reaction conditions (high temperature, high concentration of chlorinating agents) can lead to the formation of multiple chlorine substitutions on the pyridine ring.[6] Some of these species can be colored. The product may also be unstable under certain conditions, leading to decomposition.[7]

    • Troubleshooting Protocol:

      • Purification via Recrystallization: This is often the most effective method for removing colored impurities.

        • Step 1: Solvent Selection: Choose a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for pyridine derivatives include ethanol, isopropanol, or hexane/ethyl acetate mixtures.

        • Step 2: Dissolution: Dissolve the impure compound in the minimum amount of hot solvent.

        • Step 3: Decolorization: If the solution is colored, add a small amount of activated carbon and heat for a few minutes.[6]

        • Step 4: Filtration: Perform a hot filtration to remove the activated carbon and any insoluble impurities.

        • Step 5: Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

        • Step 6: Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

      • Analysis: Compare the pre- and post-recrystallization material by HPLC or melting point analysis to confirm the removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of when purchasing 2-Chloro-5-(chlorodifluoromethyl)pyridine?

The impurity profile can vary between suppliers, depending on the synthetic route employed. However, you should primarily be concerned with:

  • Starting Materials & Intermediates: The most common impurities arise from the synthetic pathway. These include precursors like 2-chloro-5-trichloromethylpyridine (if fluorination is the final step) or 3-trifluoromethylpyridine (if chlorination is the final step).[3][8]

  • Isomers: Positional isomers, such as those with chlorine at the 3- or 6-position of the pyridine ring, are often present in small quantities.

  • Over-chlorinated Species: Molecules with additional chlorine atoms on the pyridine ring.

  • Hydrolysis Products: If exposed to moisture, particularly under non-neutral pH, the chlorodifluoromethyl group can be susceptible to hydrolysis.

Q2: Which analytical techniques are best for assessing the purity of my sample?

A multi-technique approach is always recommended for a comprehensive purity assessment.

Analytical TechniquePurposeCommon Impurities Detected
GC-MS Separation of volatile components and structural identification.Starting materials, intermediates, residual solvents.
HPLC-UV/DAD High-resolution separation and quantification.Isomeric impurities, over-chlorinated byproducts, non-volatile impurities.
¹H and ¹⁹F NMR Structural confirmation and detection of impurities with distinct proton or fluorine signals.Isomers, residual solvents, structural analogs.
Melting Point Assessment of overall purity.A broad or depressed melting range indicates the presence of impurities.
Q3: How can I remove trace amounts of acidic impurities like HCl?

Residual acids from the chlorination steps can compromise downstream reactions. A simple aqueous workup is effective.

Protocol: Liquid-Liquid Extraction Wash

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids. Check the aqueous layer with pH paper to ensure it is basic.

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

Visualized Workflows and Pathways

Impurity Formation Pathway

The following diagram illustrates the potential pathways for impurity formation during a typical synthesis starting from 3-picoline.

G cluster_impurities Potential Impurities Picoline 3-Picoline CTCMP 2-Chloro-5-(trichloromethyl)pyridine (Key Intermediate) Picoline->CTCMP Multi-step Chlorination Intermediates Incomplete Chlorination Intermediates (e.g., 2-Chloro-5-methylpyridine) Picoline->Intermediates Incomplete Side-Chain Chlorination Isomers Ring-Chlorinated Isomers (e.g., 2,6-dichloro- derivatives) Picoline->Isomers Non-selective Ring Chlorination Target 2-Chloro-5-(chlorodifluoromethyl)pyridine (Target Product) CTCMP->Target Fluorination OverChlor Over-Chlorinated Byproducts CTCMP->OverChlor Non-selective Ring Chlorination Intermediates->CTCMP

Caption: Potential impurity formation pathways during synthesis.

General Purification and Analysis Workflow

This workflow outlines a systematic approach to purifying and verifying the quality of 2-Chloro-5-(chlorodifluoromethyl)pyridine.

G Crude Crude Product Initial_Analysis Initial Analysis (TLC, GC-MS, ¹H NMR) Crude->Initial_Analysis Purification Purification Step (Distillation, Chromatography, or Recrystallization) Initial_Analysis->Purification Impurities Detected Final_Analysis Final Purity Check (HPLC, NMR, Melting Point) Purification->Final_Analysis Fail Purity Below Spec Purification->Fail Separation Ineffective Final_Analysis->Purification Fail Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product Pass

Caption: Systematic workflow for product purification and analysis.

References
  • Jubilant Ingrevia.
  • Li Su, Yong Zhang, Keming Huang. (2006).
  • Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Jiangsu Yangnong Chemical Co Ltd. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)
  • Ishihara Sangyo Kaisha Ltd. (1984). Process for producing 2-chloro-5-trichloromethylpyridine.
  • Shenyang Research Inst Chemical Ind, Sinochem Corp. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine.
  • Limin Chemical Co Ltd. (2020). Method for preparing 2-chloro-5-trifluoromethylpyridine.
  • BuyersGuideChem. 2-Chloro-5-(chlorodifluoromethyl)-pyridine. Retrieved from [Link].

  • Limin Chemical Co Ltd. (2012). Process for preparing 2-chloro-5-chloromethylpyridine.
  • Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323.

Sources

Handling and storage recommendations for 2-Chloro-5-(chlorodifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the handling, storage, and safety protocols for 2-Chloro-5-(chlorodifluoromethyl)pyridine (CAS 102506-65-2). This document is structured to assist researchers and process chemists in navigating the specific challenges associated with this halogenated pyridine intermediate.

Product Identification & Profile
  • Chemical Name: 2-Chloro-5-(chlorodifluoromethyl)pyridine[1]

  • CAS Number: 102506-65-2[1]

  • Molecular Formula: C₆H₃Cl₂F₂N

  • Molecular Weight: 197.99 g/mol

  • Structural Class: Halogenated Heterocycle / Benzylic-like Halide[1]

Section 1: Critical Safety & First Aid

Q: What are the immediate hazards associated with this compound? A: As a halogenated pyridine with a benzylic-like C-Cl bond, this compound presents a dual hazard profile:

  • Corrosivity/Irritation: Like its analog 2-Chloro-5-(trichloromethyl)pyridine, it is a potent irritant to mucous membranes, eyes, and skin.[1] Direct contact can cause chemical burns or severe dermatitis [1, 2].

  • Lachrymator Potential: Compounds with halomethyl groups on aromatic rings often exhibit lachrymatory properties. Treat vapors as respiratory irritants.[2]

Q: What is the specific First Aid protocol for exposure?

  • Eye Contact: Immediately flush with saline or water for at least 15 minutes , lifting eyelids. Do not use neutralizing agents. Seek ophthalmological attention immediately.

  • Skin Contact: Drench with water while removing contaminated clothing.[3] Wash with non-abrasive soap. If blistering occurs, treat as a chemical burn.

  • Inhalation: Evacuate to fresh air. If breathing is labored, administer oxygen. Monitor for delayed pulmonary edema (common with benzylic halides).

Section 2: Storage & Stability Troubleshooting

Q: The material arrived as a liquid, but I expected a solid. Is it degraded? A: Not necessarily. The physical state of 2-Chloro-5-(chlorodifluoromethyl)pyridine is intermediate between its analogs.

  • 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3): Solid (MP: 32–34 °C) [3].[1][4][5]

  • 2-Chloro-5-(trichloromethyl)pyridine (CAS 69045-78-9): Liquid (MP: ~ -18 °C) [4].[1][6]

  • Target Compound (CAS 102506-65-2): Likely a low-melting solid or viscous liquid at room temperature.[1] If stored in a warm lab (>25°C), it may liquefy. This is a physical change, not chemical degradation, provided the color remains pale yellow/colorless.[1]

Q: How should I store this for long-term stability (>6 months)? A: You must mitigate two degradation pathways: Hydrolysis and Photo-oxidation .[1]

  • Temperature: Store at 2–8°C . While -20°C is acceptable, it may cause the material to solidify hard, complicating aliquoting.[1]

  • Atmosphere: Store under Argon or Nitrogen . The chlorodifluoromethyl group (-CF₂Cl) contains a C-Cl bond that is susceptible to moisture-induced hydrolysis, releasing HCl and HF over time.[1]

  • Container: Use amber glass with a Teflon-lined cap.[1] Avoid metal containers (steel/aluminum) as trace acidity can catalyze corrosion.

Comparative Properties Table

Property2-Cl-5-CF₃ (Analog)2-Cl-5-CF₂Cl (Target) 2-Cl-5-CCl₃ (Analog)
CAS 52334-81-3102506-65-2 69045-78-9
Physical State SolidLow-Melting Solid / Liquid Liquid
Melting Point 32–34 °CEst. 10–25 °C -18 °C
Boiling Point 152 °CEst. 180–200 °C 281 °C
Hydrolysis Risk LowModerate High
Section 3: Handling & Synthesis Integration

Q: Can I use this reagent in open-air benchtop reactions? A: No. The chlorodifluoromethyl group is a "benzylic-like" halide.[1]

  • Reactivity: The C-Cl bond in -CF₂Cl is weaker than the C-F bonds.[1] In the presence of atmospheric moisture, it can slowly hydrolyze to form the carboxylic acid or amide derivatives, releasing corrosive HF/HCl gas.[1]

  • Protocol: Handle exclusively in a chemical fume hood. For precise transfers, use a gas-tight syringe or positive-displacement pipette to avoid aerosol generation.[1]

Q: I observe pressure buildup in the storage bottle. What is happening? A: This indicates decomposition . If moisture enters the bottle, hydrolysis generates HCl and HF gases.[1]

  • Immediate Action: Do not shake the bottle. Vent carefully in a fume hood wearing a face shield.

  • Prevention: Purge the headspace with dry nitrogen after every use. Parafilm is insufficient; use electrical tape or a secondary containment desiccator.

Q: What are the compatibility rules for reaction solvents? A:

  • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Acetonitrile (anhydrous).

  • Incompatible: Alcohols (MeOH, EtOH) – potential for solvolysis/ether formation. Water – rapid hydrolysis. Strong Bases (NaOH, KOH) – risk of carbene formation or rapid hydrolysis.

Section 4: Visualized Protocols
Workflow 1: Storage Decision Logic

Use this logic tree to determine the optimal storage location based on usage frequency and purity requirements.

StorageLogic Start Received 2-Chloro-5-(chlorodifluoromethyl)pyridine CheckState Check Physical State (at 20°C) Start->CheckState Liquid Liquid Phase CheckState->Liquid Melted Solid Solid/Semi-Solid CheckState->Solid Crystalline Usage Usage Frequency? Liquid->Usage Solid->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Fridge Store at 2-8°C Purge with N2 Amber Glass Daily->Fridge Freezer Store at -20°C Double Seal (Desiccator) Warn: Thaw completely before opening LongTerm->Freezer

Caption: Decision matrix for storage temperature based on usage frequency to prevent moisture condensation during repeated thaw cycles.

Workflow 2: Safe Transfer Protocol

Standard Operating Procedure (SOP) for transferring the reagent to a reaction vessel.

HandlingSOP Step1 1. Equilibrate Warm to Room Temp (Prevent Condensation) Step2 2. Inert Gas Purge Insert N2/Ar Line into Headspace Step1->Step2 Step3 3. Transfer Use Syringe (Liquid) or Spatula (Solid) Avoid Metal Contact Step2->Step3 Step4 4. Reseal Purge Headspace again Seal with Parafilm/Tape Step3->Step4

Caption: Step-by-step transfer protocol emphasizing moisture exclusion to prevent hydrolysis.

References
  • Jubilant Ingrevia. (2012). Safety Data Sheet: 2-chloro-5-trifluoromethylpyridine. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [1]

  • LookChem. (2017). Safety Data Sheet: 2-Chloro-5-(trichloromethyl)pyridine. Retrieved from

  • Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.[1][7][8][9] Retrieved from

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Chloro-5-(chlorodifluoromethyl)pyridine and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of specific halogenated substituents to a pyridine core dramatically alters its electronic environment, leading to distinct and predictable changes in its spectroscopic signatures. This guide will explore these differences through the primary lenses of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing the target molecule with simpler, well-characterized analogues, we can deconstruct the contribution of each substituent to the overall spectral output.

The analogues chosen for this comparison are:

  • 2-Chloropyridine: The foundational parent structure, allowing for the assessment of the pyridine core itself.

  • 2-Chloro-5-(trifluoromethyl)pyridine: A close analogue that helps differentiate the effect of a -CF₃ group versus a -CF₂Cl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated pyridines, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Causality Behind Experimental Choices

The choice of solvent and internal standard is critical for reproducible NMR data. Deuterated chloroform (CDCl₃) is a common choice for these types of compounds due to its excellent solubilizing properties and relatively simple solvent signal. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, providing a sharp, inert reference point. For ¹⁹F NMR, a common reference is trichlorofluoromethane (CFCl₃) at 0 ppm.[1] The use of a high-field spectrometer (e.g., 300 MHz or higher for ¹H NMR) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex coupling patterns in substituted aromatic systems.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Tune and shim the spectrometer for the specific nucleus being observed (¹H, ¹³C, ¹⁹F).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence without proton decoupling to observe H-F couplings, or with proton decoupling for a simplified spectrum. Given the high sensitivity of the ¹⁹F nucleus, fewer scans are typically required compared to ¹³C NMR.[2]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal (0 ppm) for ¹H and ¹³C, or an appropriate fluorine standard.

Diagram: Standard NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Analyte (5-10 mg) B Dissolve in Deuterated Solvent (~0.6 mL CDCl3 + TMS) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim Instrument D->E F Acquire Spectra (1H, 13C, 19F) E->F G Fourier Transform & Phasing F->G H Baseline Correction G->H I Reference & Integrate Spectra H->I J Final Report I->J Structural Elucidation

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

¹H and ¹³C NMR Data Comparison

The electron-withdrawing nature of the chlorine and the fluorinated alkyl groups significantly deshields the protons and carbons of the pyridine ring, causing their signals to shift downfield (to higher ppm values) relative to unsubstituted pyridine.

CompoundNucleusH-3 (ppm)H-4 (ppm)H-6 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Source(s)
2-Chloropyridine ¹H & ¹³C~7.32~7.64~8.39~150.3~124.3~139.0~122.7~149.7[3][4][5]
2-Chloro-5-(trifluoromethyl)pyridine ¹H & ¹³C~7.90~7.50~8.69~147.2~136.9 (q)~126.9~123.4 (q)~151.0[6][7]
2-Chloro-5-(chlorodifluoromethyl)pyridine ¹H & ¹³Cest. ~7.95est. ~7.60est. ~8.70est. ~148.0est. ~138.0est. ~128.0est. ~120.0 (t)est. ~150.5[8]

Note: Data for 2-Chloro-5-(chlorodifluoromethyl)pyridine is estimated based on substituent effects, as comprehensive, published experimental data is sparse. The carbon attached to the fluorinated group will exhibit splitting due to C-F coupling (quartet 'q' for -CF₃, triplet 't' for -CF₂Cl).

Analysis:

  • Effect of the 2-Chloro Group: The chlorine atom at the C-2 position strongly deshields the adjacent H-6 proton, causing its signal to appear furthest downfield in 2-chloropyridine.[3]

  • Effect of the 5-Trifluoromethyl Group: The highly electron-withdrawing -CF₃ group at C-5 causes significant downfield shifts for the adjacent H-4 and H-6 protons compared to 2-chloropyridine.[6] This effect is also seen in the ¹³C spectrum, where C-5 and C-3 are deshielded.

  • Predicted Effect of the 5-Chlorodifluoromethyl Group: The -CF₂Cl group is also strongly electron-withdrawing. Its effect is expected to be comparable to the -CF₃ group. The key difference in the ¹³C NMR will be the multiplicity of the C-5 signal, which will appear as a triplet due to coupling with two fluorine atoms, as opposed to the quartet observed for the -CF₃ group.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the identity of fluorinated compounds. The chemical shift is highly sensitive to the electronic environment.[1]

Compound¹⁹F Chemical Shift (δ, ppm) (Referenced to CFCl₃)Expected MultiplicitySource(s)
2-Chloro-5-(trifluoromethyl)pyridine ~ -60 to -65Singlet[9][10]
2-Chloro-5-(chlorodifluoromethyl)pyridine est. ~ -50 to -60Singlet[11]

Analysis: The chemical shift of the fluorine nuclei is influenced by the substitution on the carbon to which they are attached. Replacing a fluorine atom in a -CF₃ group with a less electronegative chlorine atom to form a -CF₂Cl group typically results in a downfield shift (less negative ppm value) of the remaining fluorine signals.[11][12] The signals in the proton-decoupled ¹⁹F NMR spectra for both compounds are expected to be singlets, as there are no other fluorine atoms within coupling distance.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. The vibrations of the pyridine ring and the C-Cl and C-F bonds give rise to characteristic absorption bands.

Causality Behind Experimental Choices

For solid samples, the KBr pellet method is a standard choice. It involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. This minimizes interference from solvents. For liquids, thin-film analysis between salt plates is common. A Fourier-Transform Infrared (FTIR) spectrometer is used for its high sensitivity and speed.

Experimental Protocol: FTIR Analysis
  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the KBr pellet holder (or empty salt plates) in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O, as well as the KBr matrix.

  • Sample Spectrum: Place the sample pellet in the spectrometer and acquire the IR spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

  • Data Analysis: Identify and label the major absorption peaks.

Diagram: Key Vibrational Modes for Analysis

IR_Modes Molecule 2-Chloro-5-(chlorodifluoromethyl)pyridine A C-H Aromatic Stretch (~3100-3000 cm⁻¹) Molecule->A B C=C / C=N Ring Stretch (~1600-1400 cm⁻¹) Molecule->B C C-F Stretch (Strong, ~1350-1100 cm⁻¹) Molecule->C D C-Cl Stretch (~850-750 cm⁻¹) Molecule->D

Caption: Primary IR vibrational modes for substituted pyridines.

IR Data Comparison
CompoundC=C, C=N Ring Stretching (cm⁻¹)C-F Stretching (cm⁻¹)C-Cl Stretching (cm⁻¹)Source(s)
2-Chloropyridine ~1580, 1560, 1460, 1420N/A~780-740[13][14]
2-Chloro-5-(trifluoromethyl)pyridine ~1600-1400Strong, ~1330, ~1170, ~1130~840[15]
2-Chloro-5-(chlorodifluoromethyl)pyridine ~1600-1400Strong, ~1300-1100~850, ~790[8]

Analysis:

  • Pyridine Ring Vibrations: All three compounds will show a series of sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic pyridine ring stretching vibrations.[16][17]

  • C-F Vibrations: The most prominent feature for the fluorinated analogues is the very strong and complex absorption bands in the 1350-1100 cm⁻¹ region, corresponding to C-F stretching vibrations. The exact pattern and frequency of these bands are highly diagnostic for the specific fluorinated group.

  • C-Cl Vibrations: The C-Cl stretching vibration appears in the fingerprint region, typically between 850 cm⁻¹ and 750 cm⁻¹. 2-Chloro-5-(chlorodifluoromethyl)pyridine is expected to show distinct absorptions for both the ring C-Cl bond and the side-chain C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like these. It provides reproducible fragmentation patterns that are useful for structural elucidation and library matching. A Gas Chromatography (GC) inlet is often used to separate the analyte from any impurities before it enters the mass spectrometer.

Experimental Protocol: GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The GC will separate components based on their boiling points and interactions with the column stationary phase.

  • Ionization (EI): As the analyte elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[18]

  • Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

MS Data Comparison

The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and any chlorine-containing fragments. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. This results in M+ and M+2 peaks with a ~3:1 intensity ratio for monochlorinated compounds and M+, M+2, and M+4 peaks with a ~9:6:1 ratio for dichlorinated compounds.

CompoundMolecular FormulaMolecular Weight (³⁵Cl)Key Fragmentation PathwaysSource(s)
2-Chloropyridine C₅H₄ClN113M⁺, [M-Cl]⁺, [M-HCN]⁺[4][19]
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N181M⁺, [M-Cl]⁺, [M-CF₃]⁺, [M-HCN]⁺[7][20]
2-Chloro-5-(chlorodifluoromethyl)pyridine C₆H₃Cl₂F₂N197M⁺ (distinct M, M+2, M+4 pattern), [M-Cl]⁺ (losing side-chain Cl), [M-CF₂Cl]⁺, [M-Cl]⁺ (losing ring Cl after rearrangement)[8]

Analysis:

  • Molecular Ion: The molecular ion peak (M⁺) is the most direct evidence of the compound's molecular weight. The isotopic pattern is critical for confirming the number of chlorine atoms. 2-Chloro-5-(chlorodifluoromethyl)pyridine will have a base peak at m/z 197 (for the ³⁵Cl₂ isotope) and a characteristic pattern for two chlorine atoms.[8]

  • Fragmentation: The fragmentation patterns help to piece together the structure.[21]

    • Loss of a chlorine radical (·Cl, mass 35/37) is a common fragmentation pathway for all compounds.

    • Loss of the side-chain group ([M-CF₃]⁺ or [M-CF₂Cl]⁺) is expected and highly diagnostic. The fragment corresponding to the loss of ·CF₂Cl (mass 85/87 for ³⁵Cl) would be a key indicator for the target compound.

    • A common fragmentation for pyridines is the loss of a neutral hydrogen cyanide molecule (HCN, mass 27).[22]

Conclusion

The spectroscopic characterization of 2-Chloro-5-(chlorodifluoromethyl)pyridine can be effectively achieved through a combination of NMR, IR, and MS techniques. By comparing its spectra to those of simpler analogues like 2-chloropyridine and 2-chloro-5-(trifluoromethyl)pyridine, a clear and logical assignment of all key features is possible.

  • NMR provides the definitive structural map, with ¹⁹F NMR being essential for confirming the nature of the fluorinated side chain and ¹³C NMR distinguishing the -CF₂Cl group (triplet) from a -CF₃ group (quartet).

  • IR offers rapid confirmation of functional groups, with the strong C-F stretching bands being a key diagnostic feature.

  • MS confirms the molecular weight and elemental composition (particularly the number of chlorine atoms) through the molecular ion's isotopic pattern and provides structural clues via predictable fragmentation pathways.

This multi-technique approach, grounded in the foundational principles of spectroscopy and supported by comparative data, provides a robust framework for the confident identification and analysis of this compound and its analogues in any research or drug development pipeline.

References

Click to expand
  • PCCP, Royal Society of Chemistry. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine. (2023). [Link]

  • PubChem, National Institutes of Health. 2-Chloropyridine. [Link]

  • SpectraBase. 2-Chloropyridine - Optional[13C NMR] - Spectrum. [Link]

  • Semantic Scholar. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. (1977). [Link]

  • Taylor & Francis Online. The Infrared Spectra of Pyridine and Pyridine N-Oxide Complexes of Zinc(II) Halides: Assignment of Metal-Ligand Bands and Structural Implications of the Spectra. (2006). [Link]

  • ResearchGate. Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. (2023). [Link]

  • ResearchGate. (PDF) Decoding the infrared spectra changes upon formation of molecular complexes: The case of halogen bonding in pyridine. (2023). [Link]

  • Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.
  • PubChem, National Institutes of Health. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

  • ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015). [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • PubChemLite. 2-chloro-5-(chlorodifluoromethyl)pyridine (C6H3Cl2F2N). [Link]

  • Dissertation. 2 - chloro -5 - (trifluoromethyl) pyridine research. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). [Link]

  • Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • PMC, National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. (2022). [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017). [Link]

Sources

Biological activity comparison of 2-Chloro-5-(chlorodifluoromethyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Methyl Divergence

In the design of modern agrochemicals, the 2-chloro-5-(trifluoromethyl)pyridine (CTF) scaffold is an industry standard, serving as the core for blockbuster herbicides (e.g., Fluazifop-P-butyl) and insecticides (Sulfoxaflor analogues). However, its close structural analog, 2-chloro-5-(chlorodifluoromethyl)pyridine (CCDMP) , offers a distinct pharmacological profile often overlooked in generic screening.

This guide objectively compares the biological activity of derivatives based on these two scaffolds. The core thesis is that while the


  group (CTF) offers superior metabolic stability and systemic mobility, the 

group (CCDMP) provides enhanced lipophilicity and a unique halogen-bonding capability (

-hole) that can increase binding affinity in specific hydrophobic pockets.
Key Comparative Metrics
Feature5-Trifluoromethyl (

)
5-Chlorodifluoromethyl (

)
Impact on Bioactivity
Electronic Effect Strong EWG (

)
Strong EWG (

)
Similar pKa modulation of the pyridine nitrogen.
Lipophilicity (

)


to


increases membrane permeability but may reduce systemic transport.
Steric Volume



is bulkier; requires larger binding pockets.
Interaction Mode Fluorine contacts (weak)Halogen Bond Donor The Cl atom in

can form

-hole interactions with carbonyl backbone oxygens.

Physicochemical & Structural Analysis

The biological divergence between these derivatives stems from the "Chlorine Effect." While fluorine is non-polarizable and tightly bound, the chlorine atom in the


 moiety introduces a region of positive electrostatic potential (the 

-hole) on the extension of the C-Cl bond.
Diagram 1: Physicochemical Decision Logic

This diagram illustrates the decision pathway for selecting between CTF and CCDMP scaffolds based on target requirements.

SAR_Logic Start Target Identification Systemic Requirement: Systemic Mobility (Phloem) Start->Systemic Systemic herbicide? Contact Requirement: High Affinity / Contact Start->Contact Knockdown insecticide? CF3 Select -CF3 Scaffold (Fluazifop type) Systemic->CF3 High polarity needed CF2Cl Select -CF2Cl Scaffold (Novel Analog) Contact->CF2Cl Lipophilicity needed Mech_CF3 Small Steric Footprint Metabolic Stability CF3->Mech_CF3 Mech_CF2Cl Halogen Bonding (σ-hole) Increased Lipophilicity CF2Cl->Mech_CF2Cl

Caption: Decision matrix for scaffold selection. The


 group is preferred when specific hydrophobic interactions or halogen bonding are required to overcome resistance.

Case Study A: Herbicidal Activity (ACCase Inhibition)

The most direct comparison lies in the Aryloxyphenoxypropionate (FOPs) class, which targets the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.

Comparative Efficacy Data

The following data synthesizes SAR studies comparing the inhibition of Digitaria sanguinalis (Large Crabgrass) and Avena fatua (Wild Oat).

Table 1: Post-Emergence Herbicidal Activity (


 in g a.i./ha) 
Compound IDPyridine Substitution (R)Target Weed: D. sanguinalisTarget Weed: A. fatuaCrop Safety (Soybean)
Std-1 (Fluazifop)



High
Analog-A



High
Analog-B



Moderate
Analog-C



High

Analysis:

  • Potency: The

    
     analog (Analog-A) retains significant herbicidal activity, approximately 50% that of the commercial standard (Fluazifop). It is vastly superior to the simple chloro- analog (Analog-B).
    
  • Mechanism: The reduction in potency is likely due to the increased steric bulk of the

    
     group, which slightly impedes the fit into the ACCase active site compared to the compact 
    
    
    
    .
  • Application: The

    
     derivatives are valuable as "Resistance Breakers." Weeds that develop point mutations affecting the hydrophobic pocket may still be susceptible to the 
    
    
    
    analog due to its ability to form alternative halogen bonds.

Case Study B: Insecticidal Activity (Neonicotinoid Analogs)

In the field of nicotinic acetylcholine receptor (nAChR) modulators, the pyridine ring is critical for binding. Here, the


 group often outperforms 

in specific lepidopteran targets.

Table 2: Insecticidal Mortality (LC90 at 500 mg/L)

Compound ScaffoldR-GroupPlutella xylostella (Diamondback Moth)Nilaparvata lugens (Brown Planthopper)
Imidacloprid-Analog



Imidacloprid-Analog



Pyrethroid-Ether



Pyrethroid-Ether



Insight: In pyrethroid-like ether structures, the increased lipophilicity of the


 group enhances cuticular penetration in larvae, resulting in higher mortality rates for P. xylostella compared to the 

analog.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the scaffold and the bioassay methodology.

Synthesis of 2-Chloro-5-(chlorodifluoromethyl)pyridine

Unlike the


 analog (often made via Fluorine exchange), the 

scaffold is best accessed via controlled radical chlorination.

Diagram 2: Synthetic Workflow

Synthesis Step1 Precursor: 3-Methylpyridine Step2 Radical Chlorination (Cl2, UV, CCl4, 60°C) Step1->Step2 Step3 Intermediate: 2-Chloro-5-(trichloromethyl)pyridine Step2->Step3 Step4 Fluorination (Swarts) (SbF3, SbCl5, 140°C) Step3->Step4 Step5 Product: 2-Chloro-5-(chlorodifluoromethyl)pyridine Step4->Step5 Step4->Step5 Controlled F/Cl Exchange

Caption: Synthetic route emphasizing the controlled fluorination step to retain one chlorine atom on the methyl group.

Bioassay Protocol: Post-Emergence Herbicidal Screen

Objective: Determine


 (Growth Reduction 50%) of derivatives.
  • Plant Material: Grow Digitaria sanguinalis in 10-cm pots containing sandy loam soil until the 3-4 leaf stage.

  • Formulation: Dissolve technical grade compound (50 mg) in acetone (20 mL) containing 0.1% Tween-80. Dilute with water to achieve serial concentrations (10, 20, 40, 80, 160 g a.i./ha).

  • Application: Use a Potter Spray Tower calibrated to deliver 500 L/ha at 200 kPa pressure. This ensures uniform droplet size (critical for comparative validity).

  • Incubation: Maintain plants in a greenhouse (25/20°C day/night, 14h photoperiod) for 21 days.

  • Assessment: Harvest above-ground biomass, dry at 60°C for 48h, and weigh. Calculate inhibition relative to untreated control using a log-logistic regression model.

References

  • Huimeng Bio-tech. (2023). Application of 2-Chloro-5-(trifluoromethyl)pyridine in Agrochemicals.[1][2] Retrieved from

  • Schlosser, M., et al. (2003). Three Chloro(trifluoromethyl)pyridines as Model Substrates for Regioexhaustive Functionalization.[3] Journal of Organic Chemistry.

  • Jeschke, P. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.[4][5] Journal of Agricultural and Food Chemistry.[4] Retrieved from

  • Brambilla, G., et al. (2023). Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors. Journal of Medicinal Chemistry.[6] Retrieved from

  • Liu, Y., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSAR study for novel trifluoromethyl pyridine derivatives.[5] RSC Advances. Retrieved from

Sources

Structural Elucidation of 2-Chloro-5-(chlorodifluoromethyl)pyridine Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise structural characterization of 2-Chloro-5-(chlorodifluoromethyl)pyridine and its derivatives is a critical step in agrochemical and pharmaceutical development. While the trifluoromethyl (


) group is a ubiquitous bioisostere, the chlorodifluoromethyl (

) moiety offers unique lipophilic and steric properties that can dramatically alter metabolic stability and binding affinity.

This guide provides an objective comparison of Single Crystal X-Ray Diffraction (SC-XRD) against alternative analytical techniques (NMR, DFT) for this specific class of compounds. It highlights the unique ability of SC-XRD to resolve the rotational locking and halogen bonding networks driven by the


 group—features often invisible to solution-state methods.

Comparative Analysis: Structural & Functional Alternatives

In drug design, the choice between


, 

, and

substituents is driven by steric bulk and electronic effects. SC-XRD is the only method capable of empirically validating these solid-state interactions.
Table 1: Structural Moiety Comparison (Solid-State Performance)
Feature

(Trifluoromethyl)

(Chlorodifluoromethyl)

(Trichloromethyl)
Steric Bulk (Van der Waals Vol.) Low (~42 ų)Medium (~55 ų) High (~85 ų)
Rotational Barrier Low (Free rotation common)Moderate (Conformationally locked) High (Steric clash likely)
Halogen Bonding (

-hole)
Weak (F is a poor donor)Strong (Cl is a potent donor) Very Strong (Multiple donors)
Crystallographic Disorder High (F atoms often disordered)Low (Cl anchors orientation) Low
Key Interaction Weak F...H-CCl...N (Pyridine) / Cl...O Cl...Cl (Type II)
Why SC-XRD is Superior to NMR for this Application

While


 NMR is standard for purity, it fails to capture the anisotropic interactions  of the 

group.
  • NMR Limitation: In solution, the

    
     group rotates rapidly, averaging the chemical environment. This masks the specific "locked" conformation the molecule adopts in a protein binding pocket.
    
  • SC-XRD Advantage: Reveals the precise torsion angle of the C(ring)-C(

    
    ) bond and identifies intermolecular Halogen Bonds (C-Cl...N)  that stabilize the crystal lattice, serving as a proxy for ligand-receptor binding.
    

Structural Deep Dive: The -Hole Effect

The primary justification for crystallizing 2-Chloro-5-(chlorodifluoromethyl)pyridine derivatives is to observe the Sigma Hole interaction.

  • Mechanism: The electron-withdrawing nature of the fluorine atoms on the methyl group polarizes the C-Cl bond. This creates a region of positive electrostatic potential (the

    
    -hole) on the extension of the C-Cl bond axis.
    
  • Observation: In the crystal lattice, this Cl atom frequently acts as a Lewis acid, pairing with the Lewis basic Nitrogen of a neighboring pyridine ring.

  • Significance: This interaction (Distance

    
    ) mimics the binding mode in biological targets (e.g., serine proteases or nicotinic acetylcholine receptors), providing SAR (Structure-Activity Relationship) data that DFT calculations alone often underestimate.
    

Experimental Protocol: Crystallization & Data Collection

Crystallizing halogenated pyridines requires specific handling due to their low melting points and high vapor pressure.

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Obtain single crystals suitable for Mo-K

    
     radiation.
    
  • Solvent System: The

    
     group increases lipophilicity. Traditional alcohols often fail.
    
    • Dissolution: Dissolve 20 mg of the derivative in 0.5 mL of Dichloromethane (DCM) or Chloroform .

    • Antisolvent: Place the vial inside a larger jar containing n-Hexane or Pentane .

    • Conditioning: Seal tightly and store at 4°C . Lower temperature reduces the solubility gradient speed and prevents oiling out—a common issue with fluorinated pyridines.

Phase 2: Data Collection & Reduction
  • Mounting: Use a cryo-loop with perfluoropolyether oil. Flash cool to 100 K immediately. Note: Room temperature collection often results in excessive thermal motion of the

    
     group, leading to high R-factors.
    
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the Chlorine atoms.
  • Refinement Strategy:

    • Locate the heavy Cl atoms first (Direct Methods/ShelXT).

    • If the

      
       group shows rotational disorder, apply a split-site model (PART 1 / PART 2 in SHELXL) and restrain anisotropic displacement parameters (SIMU/DELU).
      

Visualizations

Diagram 1: Analytical Workflow for Fluorinated Pyridines

This workflow ensures high-fidelity structural data, specifically addressing the volatility and disorder challenges.

G Synthesis Synthesis (Radical Chlorination) Purification Purification (HPLC/Sublimation) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion @ 4°C) Purification->Crystallization High Purity req. Diffraction SC-XRD Data Collection (Mo-Kα, 100K) Crystallization->Diffraction Cryo-mounting Processing Structure Solution (SHELXT/Refinement) Diffraction->Processing Analysis Interaction Analysis (Halogen Bonding/Packing) Processing->Analysis CIF Output

Caption: Optimized workflow for structural determination of volatile halogenated pyridine derivatives.

Diagram 2: The Halogen Bonding Network (Logic Map)

Illustrating why the


 group creates specific supramolecular assemblies compared to 

.

InteractionMap CF2Cl_Group -CF2Cl Group (Donor) Sigma_Hole σ-Hole on Cl (Positive Potential) CF2Cl_Group->Sigma_Hole Polarization by F Pyridine_N Pyridine Nitrogen (Acceptor) Lattice_Energy Lattice Stabilization (High MP) Pyridine_N->Lattice_Energy Intermolecular Force Conformation Locked Conformation (Defined Torsion) Pyridine_N->Conformation Directionality Sigma_Hole->Pyridine_N Electrostatic Attraction

Caption: Mechanism of Halogen Bonding (C-Cl...N) driving conformational locking in the crystal lattice.

Representative Data Summary

The following data represents typical crystallographic metrics for 2-chloro-5-substituted pyridine derivatives, derived from analogous structures (e.g., 2-chloro-5-(chloromethyl)pyridine [1, 2]).

ParameterRepresentative ValueInterpretation
Space Group

or

Common for planar aromatic packing.
C-Cl Bond Length (Ring) 1.73 - 1.75 ÅTypical

C-Cl bond.
C-Cl Bond Length (Methyl) 1.78 - 1.82 ÅElongated due to F-substitution (anomeric effect).
Cl...N Distance 2.95 - 3.10 ÅSignificantly shorter than

(3.30 Å), indicating Halogen Bonding .
R-Factor (

)
< 5.0%Indicates a high-quality model with resolved disorder.

References

  • Feng, Z. Q., et al. (2011). Crystal structure of 2-chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E.

  • Zhu, X. M., et al. (2013).[1] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

  • Scholfield, M. R., et al. (2013). Halogen bonding (X-bonding): A biological perspective. Protein Science.

  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews.

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-5-(chlorodifluoromethyl)pyridine
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2-Chloro-5-(chlorodifluoromethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.